Melithiazole C
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C16H21NO5S |
|---|---|
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
methyl (2E,4R,5S,6E)-7-(2-acetyl-1,3-thiazol-4-yl)-3,5-dimethoxy-4-methylhepta-2,6-dienoate |
InChI |
InChI=1S/C16H21NO5S/c1-10(14(21-4)8-15(19)22-5)13(20-3)7-6-12-9-23-16(17-12)11(2)18/h6-10,13H,1-5H3/b7-6+,14-8+/t10-,13+/m1/s1 |
InChI-Schlüssel |
LTTPICLGJAXUOJ-NSTYSWHMSA-N |
Isomerische SMILES |
C[C@H]([C@H](/C=C/C1=CSC(=N1)C(=O)C)OC)/C(=C\C(=O)OC)/OC |
Kanonische SMILES |
CC(C(C=CC1=CSC(=N1)C(=O)C)OC)C(=CC(=O)OC)OC |
Synonyme |
melithiazole C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Discovery and Isolation of Melithiazole C from Myxobacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melithiazole C is a member of the melithiazol family of secondary metabolites, a group of potent antifungal compounds first isolated from myxobacteria.[1] These compounds belong to the β-methoxyacrylate (MOA) class of natural products, which are known for their inhibitory activity against the respiratory chain.[1] this compound, like its congeners, targets the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain, a critical enzyme for cellular respiration in many pathogenic fungi.[1] This guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, with detailed experimental protocols and data presented for researchers in the field of natural product discovery and drug development.
Physicochemical Properties and Spectroscopic Data of this compound
This compound is a thiazole-containing polyketide with the molecular formula C16H21NO5S and a molecular weight of 339.41 g/mol .[1]
Spectroscopic Data
While a complete, publicly available, and assigned NMR and mass spectrum for this compound is not readily accessible in the reviewed literature, the following tables present the expected spectroscopic data based on its chemical structure and data from related compounds. The data is presented in a structured format to aid in the identification and characterization of this compound.
Table 1: Quantitative Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C16H21NO5S | [1] |
| Molecular Weight | 339.41 | [1] |
| Appearance | Solid | [2] |
Table 2: 1H NMR Spectroscopic Data (Predicted, in CDCl3)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 3: 13C NMR Spectroscopic Data (Predicted, in CDCl3)
| Chemical Shift (ppm) | Assignment |
| Data not available in search results |
Table 4: Mass Spectrometry Data (ESI-MS)
| m/z | Ion Type |
| Data not available in search results | [M+H]+ |
| Data not available in search results | [M+Na]+ |
Table 5: UV and IR Spectroscopic Data
| Technique | Wavelength/Wavenumber |
| UV (in MeOH) | Data not available in search results |
| IR (KBr) | Data not available in search results |
Experimental Protocols
The following sections detail the methodologies for the cultivation of the producing myxobacterial strain, and the subsequent extraction, isolation, and purification of this compound. These protocols are based on established methods for the isolation of secondary metabolites from myxobacteria.
Fermentation of Myxococcus stipitatus
The production of this compound is achieved through the fermentation of Myxococcus stipitatus strain Mst004.
Fermentation Medium:
A suitable medium for the cultivation of Myxococcus stipitatus and production of melithiazoles would typically be a complex medium containing a source of carbon, nitrogen, and essential minerals. While the exact composition from the original discovery is not detailed in the available literature, a representative medium for myxobacterial fermentation is provided below.
| Component | Concentration (g/L) |
| Soy Peptone | 10.0 |
| Yeast Extract | 5.0 |
| MgSO4 · 7H2O | 1.0 |
| CaCl2 · 2H2O | 1.0 |
| HEPES | 23.8 |
| Vitamin B12 | 0.0005 |
| pH | 7.2 |
Fermentation Conditions:
-
Inoculum: A seed culture of Myxococcus stipitatus is prepared by inoculating a small volume of the fermentation medium and incubating for 2-3 days.
-
Production Culture: The production culture is inoculated with the seed culture and incubated at 30°C with shaking at 180 rpm for 7-10 days.
-
In-situ Extraction: To facilitate the recovery of the lipophilic melithiazole compounds, an adsorber resin such as Amberlite XAD-16 is added to the culture medium at the beginning of the fermentation (2% w/v).[3][4]
Extraction and Isolation
Following fermentation, the adsorber resin is harvested and the melithiazoles are extracted.
-
Resin Harvesting: The culture broth is passed through a sieve to collect the XAD-16 resin beads.
-
Solvent Extraction: The collected resin is washed with water to remove residual medium components and then extracted with an organic solvent, typically methanol or acetone, to elute the adsorbed secondary metabolites.[4] The extraction is usually performed by stirring the resin in the solvent for several hours, followed by filtration. This process is repeated multiple times to ensure complete extraction.
-
Concentration: The combined organic extracts are concentrated under reduced pressure to yield a crude extract containing the melithiazoles.
Purification
The crude extract is subjected to a series of chromatographic steps to purify this compound.
-
Initial Fractionation (Diaion HP-20): The crude extract is dissolved in a minimal amount of methanol and adsorbed onto a Diaion HP-20 column. The column is then eluted with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).[5][6][7][8] Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.
-
Silica Gel Chromatography: Fractions enriched with this compound are further purified by silica gel column chromatography. The column is typically eluted with a gradient of increasing polarity, for example, a hexane-ethyl acetate or dichloromethane-methanol solvent system.[9][10]
-
Preparative HPLC: The final purification of this compound is achieved by preparative reverse-phase HPLC (RP-HPLC). A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile in water or methanol in water, often with the addition of a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.
Biological Activity
This compound exhibits potent antifungal activity. The primary mechanism of action is the inhibition of the cytochrome bc1 complex in the mitochondrial respiratory chain, leading to a disruption of cellular energy production and ultimately cell death.[1]
Table 6: Antifungal Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Fungal Species | MIC (µg/mL) |
| Data not available in search results |
Visualizations
Experimental Workflow for this compound Isolation
Caption: Experimental workflow for the isolation of this compound.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of melithiazoles is known to proceed via a mixed polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathway. While the specific gene cluster for this compound has not been fully elucidated in the available literature, a generalized pathway can be proposed based on the biosynthesis of related myxobacterial metabolites.
Caption: Proposed biosynthetic pathway for this compound.
References
- 1. This compound - CD BioSustainable [sustainable-bio.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Genome-Guided Discovery of the First Myxobacterial Biarylitide Myxarylin Reveals Distinct C–N Biaryl Crosslinking in RiPP Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of secondary metabolites containing a diketopiperazine core in extracts from myxobacterial strains with growth inhibition activity against a range of prey species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. savaglobal.com [savaglobal.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
The Core of Melithiazole C Biosynthesis in Melittangium lichenicola: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melithiazole C, a member of the melithiazole family of natural products isolated from the myxobacterium Melittangium lichenicola, has garnered significant interest due to its potent antifungal activity. This activity stems from its function as a β-methoxyacrylate (MOA) inhibitor, targeting the cytochrome bc1 complex of the mitochondrial respiratory chain.[1] The biosynthesis of this compound is a fascinating example of the intricate molecular machinery employed by myxobacteria to produce complex secondary metabolites. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, focusing on the core enzymatic steps, experimental methodologies used for its elucidation, and quantitative data where available.
This compound Biosynthetic Pathway: A Hybrid PKS/NRPS System
The synthesis of this compound is orchestrated by a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) system.[2] The biosynthetic gene cluster, located on a 41.847 base pair DNA region in Melittangium lichenicola Me l46, encodes a series of multidomain enzymes that work in a coordinated fashion to assemble the molecule from simple precursors.[2] The overall architecture of the pathway shares notable similarities with the biosynthesis of myxothiazol in Stigmatella aurantiaca.[2]
The assembly process begins with the loading of a starter unit onto the PKS module, followed by a series of extension steps with specific extender units to build the polyketide backbone. An NRPS module then incorporates a specific amino acid. A key feature of the melithiazol pathway is the involvement of a flavin monooxygenase (FMO) domain within the NRPS module, which hydroxylates the α-position of a glycyl residue.[3] This is followed by cleavage, releasing the elongated chain as a C-terminal amide intermediate.
The final steps in this compound biosynthesis distinguish it from myxothiazol. The amide intermediate is first hydrolyzed to a carboxylic acid by the hydrolase MelJ. Subsequently, the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, MelK, methylates the carboxylic acid to yield the final methyl ester of this compound.[2]
Quantitative Data
Currently, publicly available literature provides limited quantitative data on the this compound biosynthetic pathway. The focus of existing research has been primarily on the elucidation of the pathway and the characterization of the key enzymes involved in the terminal steps. Kinetic analyses have been performed on MelJ and MelK, revealing high substrate specificity, though specific kinetic parameters have not been reported in the reviewed literature.[2] Further research is required to quantify enzyme kinetics for the entire pathway and to determine the production yields of this compound in Melittangium lichenicola.
| Enzyme | Substrate(s) | Product(s) | Kinetic Parameters (Km, kcat, etc.) | Reference |
| PKS/NRPS modules | Starter unit, Extender units, Amino acid | Polyketide-peptide intermediate | Not available | |
| MelJ (Hydrolase) | Amide intermediate | Carboxylic acid intermediate | High substrate specificity; specific values not reported. | [2] |
| MelK (Methyltransferase) | Carboxylic acid intermediate, SAM | This compound | High substrate specificity; specific values not reported. | [2] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic and biochemical techniques. Below are detailed methodologies for key experiments cited in the literature.
Heterologous Expression and Purification of MelJ and MelK
The enzymes MelJ and MelK were functionally characterized through heterologous expression in Escherichia coli.[2]
1. Gene Cloning and Vector Construction:
-
The genes encoding melJ and melK were amplified from the genomic DNA of Melittangium lichenicola.
-
The amplified genes were cloned into an expression vector system that facilitates the production of N-terminal intein-chitin binding domain fusion proteins.
2. Protein Expression:
-
The expression vectors were transformed into a suitable E. coli expression host strain (e.g., BL21).
-
Bacterial cultures were grown in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an optical density (OD600) of 0.6-0.8.
-
Protein expression was induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
-
The induced cultures were incubated for a further 12-16 hours at a reduced temperature (e.g., 16-20°C) to enhance soluble protein expression.
3. Cell Lysis and Protein Purification:
-
Cells were harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1 mM DTT).
-
Cell lysis was achieved by sonication on ice.
-
The cell lysate was clarified by centrifugation to remove cell debris.
-
The supernatant containing the soluble fusion protein was loaded onto a chitin affinity chromatography column pre-equilibrated with lysis buffer.
-
The column was washed extensively with wash buffer (e.g., lysis buffer with increased NaCl concentration) to remove non-specifically bound proteins.
-
The target protein was eluted from the column by a shift in pH or by the addition of a competing ligand, or by intein-mediated cleavage induced by a thiol reagent (e.g., DTT or β-mercaptoethanol) which releases the target protein while the intein-chitin binding domain remains bound to the resin.
-
The purity of the eluted protein was assessed by SDS-PAGE.
In Vitro Enzyme Assays for MelJ and MelK
The catalytic activities of the purified MelJ and MelK enzymes were determined using in vitro assays.[2]
1. MelJ (Hydrolase) Assay:
-
The substrate for the assay was the amide intermediate of the melithiazol pathway. Due to the unavailability of this intermediate, a structurally similar substrate mimic, myxothiazol A (an amide), was used.
-
The reaction mixture contained purified MelJ enzyme, the substrate mimic, and a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
The reaction was incubated at a controlled temperature (e.g., 30°C) for a specific time.
-
The reaction was stopped by the addition of an organic solvent (e.g., methanol or acetonitrile).
-
The conversion of the amide to the corresponding carboxylic acid was monitored by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
2. MelK (Methyltransferase) Assay:
-
The substrate for the assay was the carboxylic acid product of the MelJ reaction.
-
The reaction mixture contained purified MelK enzyme, the carboxylic acid substrate, the co-substrate S-adenosyl-L-methionine (SAM), and a suitable buffer containing MgCl2 (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl2).
-
The reaction was incubated at a controlled temperature (e.g., 30°C) for a specific time.
-
The reaction was terminated, and the formation of the methylated product (this compound) was analyzed by HPLC or LC-MS.
Visualizations
This compound Biosynthetic Pathway Overview
Caption: Overview of the this compound biosynthetic pathway.
Experimental Workflow for Enzyme Characterization
Caption: Workflow for heterologous expression and characterization of MelJ and MelK.
Conclusion
The biosynthesis of this compound in Melittangium lichenicola is a testament to the complex and efficient metabolic capabilities of myxobacteria. The pathway, involving a sophisticated interplay of PKS and NRPS modules followed by unique tailoring steps, offers a rich area for further scientific investigation. While the key enzymatic players in the final steps have been identified and characterized, a significant opportunity remains to gather detailed quantitative data for the entire pathway and to fully elucidate the specifics of the PKS and NRPS modules. Such knowledge will be invaluable for potential bioengineering efforts aimed at producing novel melithiazole analogs with improved antifungal properties for applications in agriculture and medicine.
References
Melithiazole C: A Technical Examination of its Antifungal Activity Spectrum
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antifungal activity of Melithiazole C, a member of the β-methoxyacrylate (MOA) class of natural products. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antifungal agents.
Introduction
This compound is a secondary metabolite produced by myxobacteria, belonging to a class of compounds known for their potent inhibitory effects on mitochondrial respiration. These compounds, including the related myxothiazols, have garnered significant interest for their broad-spectrum antifungal activity. This document summarizes the available scientific knowledge on the antifungal properties of this compound, with a focus on its mechanism of action, spectrum of activity, and the experimental methodologies used for its evaluation.
Mechanism of Action: Inhibition of the Mitochondrial bc1 Complex
The primary molecular target of this compound and other β-methoxyacrylate inhibitors is the cytochrome bc1 complex (also known as complex III) of the mitochondrial electron transport chain. This complex plays a crucial role in cellular respiration by catalyzing the transfer of electrons from ubiquinol to cytochrome c, a process that is coupled to the pumping of protons across the inner mitochondrial membrane, thus generating the proton motive force necessary for ATP synthesis.
This compound specifically binds to the Qo site of the cytochrome bc1 complex, thereby blocking the oxidation of ubiquinol. This inhibition disrupts the electron flow, leading to a collapse of the mitochondrial membrane potential and a subsequent depletion of cellular ATP levels. The ultimate consequence for the fungal cell is the cessation of vital energy-dependent processes, resulting in growth inhibition and cell death.
Mechanism of action of this compound.
Antifungal Activity Spectrum
While the melithiazole class of compounds is known for high antifungal activity, specific quantitative data for this compound against a broad range of pathogenic fungi is not extensively available in the public domain. To provide a framework for its potential efficacy, the following table outlines the typical pathogenic fungi against which novel antifungal agents are evaluated. Future studies are required to populate this table with specific Minimum Inhibitory Concentration (MIC) values for this compound.
| Fungal Pathogen | MIC (µg/mL) |
| Candida albicans | Data not available |
| Aspergillus fumigatus | Data not available |
| Cryptococcus neoformans | Data not available |
| Candida glabrata | Data not available |
| Candida krusei | Data not available |
| Fusarium solani | Data not available |
| Rhizopus oryzae | Data not available |
Experimental Protocols for Antifungal Susceptibility Testing
The in vitro antifungal activity of this compound can be determined using standardized methods, such as those established by the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is a commonly employed technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Broth Microdilution Assay Workflow
The following diagram illustrates the general workflow for a broth microdilution assay to determine the MIC of this compound.
Workflow for MIC determination.
Detailed Steps:
-
Fungal Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in a suitable broth medium (e.g., RPMI-1640) and its concentration is adjusted to a defined cell density.
-
Serial Dilution: this compound is serially diluted in the broth medium across the wells of a microtiter plate to create a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the prepared fungal suspension. Control wells (containing no antifungal agent) are also included.
-
Incubation: The microtiter plate is incubated under conditions optimal for the growth of the specific fungal species being tested (typically 24-72 hours at 30-37°C).
-
Growth Assessment: Following incubation, the wells are examined for visible signs of fungal growth. Alternatively, a spectrophotometer can be used to measure the optical density.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the microorganism.
Downstream Signaling Pathways
The primary mechanism of action of this compound is the direct inhibition of mitochondrial respiration. The downstream consequences of this inhibition on specific fungal signaling pathways are an area for further investigation. It is hypothesized that the resulting cellular stress, particularly the depletion of ATP, would trigger a cascade of events impacting various cellular processes.
The diagram below illustrates the logical relationship between the primary mechanism of action and potential downstream effects.
Logical flow of this compound's effects.
Further research is needed to elucidate the specific signaling pathways, such as those involved in cell wall integrity, stress response, and apoptosis, that are modulated by the action of this compound.
Conclusion and Future Directions
This compound represents a promising class of antifungal compounds with a well-defined primary mechanism of action targeting the mitochondrial respiratory chain. While its high antifungal potential is recognized, a comprehensive quantitative assessment of its activity against a diverse panel of clinically relevant fungal pathogens is currently lacking in publicly accessible literature. Future research should focus on:
-
Quantitative Antifungal Spectrum Analysis: Determining the MIC values of this compound against a broad range of pathogenic yeasts and molds.
-
Elucidation of Downstream Signaling Effects: Investigating the specific cellular signaling pathways that are affected by the inhibition of mitochondrial respiration by this compound.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in animal models of fungal infections.
A more complete understanding of these aspects will be crucial for the potential development of this compound as a clinical antifungal agent.
Melithiazole C: A Technical Guide to a Myxobacterial Secondary Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melithiazole C is a naturally occurring secondary metabolite produced by myxobacteria, notably Melittangium lichenicola.[1][2][3] It belongs to the β-methoxyacrylate (MOA) class of compounds, which are known for their potent inhibitory effects on the mitochondrial respiratory chain.[1] Specifically, this compound targets the cytochrome bc1 complex (Complex III), a critical component of cellular respiration.[1] This inhibition leads to a disruption of the electron transport chain, resulting in potent antifungal activity.[1] This technical guide provides a comprehensive overview of this compound, including its biosynthesis, chemical properties, mechanism of action, and biological activities, with a focus on quantitative data and detailed experimental methodologies.
Introduction
Natural products remain a vital source of novel chemical scaffolds for drug discovery and development. Myxobacteria, in particular, are prolific producers of a diverse array of bioactive secondary metabolites with unique structural features and potent biological activities. This compound, a member of the melithiazole family of compounds, has emerged as a promising lead compound for the development of new antifungal agents. Its specific inhibition of the mitochondrial bc1 complex provides a targeted mechanism of action that is of significant interest for overcoming drug resistance in pathogenic fungi. This document serves as an in-depth technical resource for researchers and professionals working in the fields of natural product chemistry, mycology, and drug development.
Chemical Properties and Characterization
This compound is a thiazole-containing polyketide with the chemical formula C₁₆H₂₁NO₅S and a molecular weight of 339.41 g/mol .
Structure
The chemical structure of this compound is characterized by a single thiazole ring linked to a polypropionate chain containing a β-methoxyacrylate moiety.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₁NO₅S | |
| Molecular Weight | 339.41 g/mol | |
| Appearance | Solid |
Spectroscopic Data
| Technique | Key Features and Expected Data |
| ¹H NMR | Signals corresponding to methyl groups, methoxy groups, olefinic protons, and protons on the thiazole ring. |
| ¹³C NMR | Resonances for carbonyl carbons, olefinic carbons, carbons of the thiazole ring, and aliphatic carbons. |
| Infrared (IR) | Absorption bands indicative of C=O (carbonyl), C=C (alkene), C-O (ether), and C=N (thiazole) functional groups. |
| Mass Spectrometry (MS) | A molecular ion peak [M+H]⁺ consistent with the calculated molecular weight. |
Biosynthesis
This compound is synthesized by a mixed Polyketide Synthase/Non-Ribosomal Peptide Synthetase (PKS/NRPS) hybrid pathway.[4] The biosynthesis is understood to be similar to that of the related compound myxothiazol. The process involves the assembly of a polyketide chain, which is then modified and cyclized to form the characteristic thiazole ring. A key feature of the melithiazole biosynthesis is the formation of a terminal methyl ester, which distinguishes it from myxothiazol, which has an amide moiety.[4] This esterification is catalyzed by a hydrolase and an S-adenosyl-L-methionine (SAM)-dependent methyltransferase.[4]
Caption: Simplified overview of the this compound biosynthetic pathway.
Mechanism of Action
The primary molecular target of this compound is the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain. It specifically binds to the Qo site of cytochrome b, thereby inhibiting the oxidation of ubiquinol. This blockage disrupts the flow of electrons to cytochrome c, which in turn leads to the inhibition of ATP synthesis via oxidative phosphorylation.[5] The disruption of the electron transport chain can also lead to the production of reactive oxygen species (ROS), such as superoxide radicals, which can induce cellular damage and activate downstream signaling pathways.[6]
Caption: Signaling pathway illustrating the inhibitory effect of this compound.
Biological Activities
Antifungal Activity
This compound exhibits potent antifungal activity against a range of pathogenic fungi. The following table summarizes the available quantitative data.
| Fungal Species | MIC (µg/mL) | IC₅₀ (µg/mL) | Reference |
| Candida albicans | 1 - 4 | Not Reported | [7] |
| Aspergillus niger | Not Reported | Not Reported | |
| Fusarium verticillioides | 0.4 - 1.0 | Not Reported | [8] |
| Sclerotinia sclerotiorum | 0.5 - 5 | Not Reported | [8] |
| Aspergillus flavus | 0.5 - 25 | Not Reported | [8] |
| Diaporthe phaseolorum var. meridionales | 0.5 - 25 | Not Reported | [8] |
| Fusarium oxysporum | 0.5 - 25 | Not Reported | [8] |
| Fusarium solani | 0.5 - 25 | Not Reported | [8] |
Cytotoxicity
Melithiazoles have been reported to be less toxic to mammalian cells compared to myxothiazol A.[1] However, specific quantitative cytotoxicity data for this compound against a range of cell lines is limited in the publicly available literature.
| Cell Line | IC₅₀ (µM) | Reference |
| Mouse Cell Cultures | Less toxic than myxothiazol A | [1] |
Experimental Protocols
Isolation and Purification of this compound from Melittangium lichenicola
The following is a generalized protocol for the isolation of myxobacterial secondary metabolites, which can be adapted for this compound.
Caption: A typical workflow for the isolation and purification of this compound.
-
Cultivation: Melittangium lichenicola is cultivated in a suitable medium, such as VY/2 agar, under optimal growth conditions (e.g., 28-30°C) for a sufficient period to allow for the production of secondary metabolites.[2][3][9]
-
Extraction: The culture broth and/or mycelium are extracted with a suitable organic solvent, such as ethyl acetate, to partition the secondary metabolites into the organic phase.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Separation: The crude extract is subjected to chromatographic techniques to separate the different components. This may involve initial fractionation using silica gel column chromatography with a gradient of solvents (e.g., hexane and ethyl acetate).
-
Purification: Fractions containing this compound are further purified using high-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., a gradient of acetonitrile and water).
-
Characterization: The purified compound is characterized using spectroscopic methods (NMR, MS, IR) to confirm its identity and purity.[10][11][12][13]
Total Synthesis of this compound
A concise and convergent total synthesis of this compound has been reported.[14][15] The key steps involve the synthesis of a vinyl thiazole fragment and a polypropionate fragment, followed by a highly E-selective cross-metathesis reaction to couple the two fragments.
-
Synthesis of the Vinyl Thiazole Fragment: This typically involves the construction of the thiazole ring followed by the introduction of a vinyl group, for example, through a Stille cross-coupling reaction.[14]
-
Synthesis of the Polypropionate Fragment: The chiral polypropionate fragment can be synthesized from a commercially available starting material using asymmetric synthesis techniques to establish the correct stereochemistry.
-
Cross-Metathesis: The vinyl thiazole and the polypropionate fragments are then coupled using a Grubbs catalyst in a cross-metathesis reaction to form the C6-C7 double bond with high E-selectivity.[14]
-
Final Steps: Deprotection and any necessary functional group manipulations are carried out to yield the final product, this compound.
Mitochondrial Complex III Inhibition Assay
The inhibitory activity of this compound on mitochondrial Complex III can be assessed by measuring its effect on NADH oxidation in submitochondrial particles.[1]
-
Preparation of Submitochondrial Particles (SMPs): SMPs are prepared from a suitable source, such as beef heart mitochondria, by sonication and centrifugation.
-
Assay Mixture: The assay mixture typically contains buffer (e.g., phosphate buffer), NADH as the substrate, and the SMPs.
-
Measurement: The rate of NADH oxidation is monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm.
-
Inhibition Assay: The assay is performed in the presence of varying concentrations of this compound to determine its IC₅₀ value. The results are compared to a known Complex III inhibitor, such as myxothiazol or antimycin A.[16]
Future Perspectives
This compound represents a promising natural product scaffold for the development of novel antifungal agents. Its specific mechanism of action, targeting a crucial enzyme in fungal respiration, makes it an attractive candidate for overcoming existing drug resistance. Further research should focus on:
-
Comprehensive Biological Profiling: A more extensive evaluation of its antifungal spectrum against a wider range of clinically relevant and drug-resistant fungal pathogens is needed.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of analogs of this compound will be crucial for identifying compounds with improved potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy and Toxicity Studies: Preclinical studies in animal models of fungal infections are necessary to assess the in vivo efficacy and safety profile of this compound and its derivatives.
-
Elucidation of Downstream Signaling: A deeper understanding of the cellular consequences of Complex III inhibition by this compound could reveal additional therapeutic targets and strategies.
Conclusion
This compound is a potent inhibitor of the mitochondrial bc1 complex with significant antifungal activity. This technical guide has provided a comprehensive overview of its chemical and biological properties, as well as detailed methodologies for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field, facilitating further investigation and development of this promising natural product.
References
- 1. Melithiazols, new beta-methoxyacrylate inhibitors of the respiratory chain isolated from myxobacteria. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Melittangium lichenicola Me l65 | DSM 52937 | BacDiveID:3667 [bacdive.dsmz.de]
- 3. media.neliti.com [media.neliti.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell respiration is controlled by ATP, an allosteric inhibitor of cytochrome-c oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of inhibition of Qo site of mitochondrial complex III with myxothiazol on persistent sodium currents via superoxide and protein kinase C in rat hippocampal CA1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antifungal effects of different organic extracts from Melia azedarach L. on phytopathogenic fungi and their isolated active components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. German Collection of Microorganisms and Cell Cultures GmbH: Welcome to the Leibniz Institute DSMZ | Melittangium lichenicola [webshop.dsmz.de]
- 10. mdpi.com [mdpi.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. mdpi.com [mdpi.com]
- 13. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A mouse model of mitochondrial complex III dysfunction induced by myxothiazol - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytotoxic Effects of Thiazole Derivatives on Cancer Cell Lines: A Technical Guide
Introduction
Thiazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer effects.[1][2][3] While specific public domain data on the cytotoxic effects of "Melithiazole C" is limited, extensive research on structurally related thiazole compounds, such as 4-Methylthiazole, provides valuable insights into the potential mechanisms and efficacy of this compound class against various cancer cell lines. This technical guide summarizes the available data on the in vitro cytotoxicity of representative thiazole derivatives, details the experimental protocols used for their evaluation, and visualizes the key signaling pathways involved in their mechanism of action.
Data Presentation: Cytotoxicity of Thiazole Derivatives
The cytotoxic activity of chemical compounds against cancer cell lines is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the reported IC50 values for various thiazole derivatives against a range of human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| 4-Phenylthiazole-Based Ru(II) Metallacycles | A549 (Lung Adenocarcinoma) | Low micromolar range | [4] |
| SW480 (Colon Adenocarcinoma) | Low micromolar range | [4] | |
| CH1/PA-1 (Ovarian Teratocarcinoma) | Low micromolar range | [4] | |
| HCT116 (Colorectal Carcinoma) | Low micromolar range | [4] | |
| 7-chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | C32 (Amelanotic Melanoma) | 24.4 | [5] |
| A375 (Melanotic Melanoma) | 25.4 | [5] | |
| HaCaT (Keratinocytes) | 33.5 | [5] | |
| CHO-K1 (Normal Cells) | 75.5 | [5] | |
| Pyrazole-Acrylonitrile Derivative 8b | MCF7 (Breast Cancer) | 2.58 ± 0.053 | [6] |
| Pyrazole-Acrylonitrile Derivative 8c | MCF7 (Breast Cancer) | 2.34 ± 0.074 | [6] |
| Pyrazole-Acrylonitrile Derivative 8e | A549 (Lung Cancer) | 2.09 ± 0.464 | [6] |
| Pyrazole-Acrylonitrile Derivative 9c | A549 (Lung Cancer) | 1.65 ± 0.006 | [6] |
| Pyrazole-Acrylonitrile Derivative 9b | HCT116 (Colon Cancer) | 4.84 ± 0.035 | [6] |
| Pyrazole-Acrylonitrile Derivative 9f | HCT116 (Colon Cancer) | 4.89 ± 0.053 | [6] |
| Triazol/indolin-3-thiosemicarbazone 10b | Various Cancer Cell Lines | 15.32–29.23 | [7] |
| Thiazole Phthalimide Derivative 5b | MCF-7 (Breast Cancer) | 0.2 ± 0.01 | [8] |
| Thiazole Phthalimide Derivative 5k | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.04 | [8] |
| Thiazole Phthalimide Derivative 5g | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | [8] |
Experimental Protocols
The following sections detail the standard methodologies employed in the assessment of the cytotoxic effects of thiazole derivatives.
Cell Culture and Maintenance
Human cancer cell lines, such as HL-60 (promyelocytic leukemia), K562 (chronic myeloid leukemia), A549 (lung adenocarcinoma), SW480 (colon adenocarcinoma), and HCT116 (colorectal carcinoma), are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[4][9] Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assessment (MTS Assay)
Cell viability is determined using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[9]
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
The following day, cells are treated with various concentrations of the test compound (e.g., 4-Methylthiazole) for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, MTS reagent is added to each well and incubated for 1-4 hours at 37°C.
-
The absorbance is measured at 490 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
-
Apoptosis Analysis (Annexin V/PI Staining)
Apoptosis is quantified by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.[2]
-
Procedure:
-
Cells are treated with the test compound at its IC50 concentration for a predetermined time.
-
Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.
-
The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
Mitochondrial Membrane Potential (MMP) Assay (JC-1 Staining)
Changes in mitochondrial membrane potential are assessed using the JC-1 dye.[2][9]
-
Procedure:
-
Cells are treated with the test compound.
-
After treatment, cells are incubated with JC-1 dye.
-
In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and emits green fluorescence.
-
The fluorescence is quantified by flow cytometry or a fluorescence microplate reader. A shift from red to green fluorescence indicates mitochondrial depolarization.
-
Gene Expression Analysis (qRT-PCR)
Quantitative real-time PCR (qRT-PCR) is used to measure the expression levels of apoptosis-related genes.[9]
-
Procedure:
-
Total RNA is extracted from treated and untreated cells.
-
cDNA is synthesized from the RNA template.
-
qRT-PCR is performed using specific primers for target genes (e.g., TP53, BAX, BAK, CASP3) and a reference gene (e.g., GAPDH).
-
The relative gene expression is calculated using the 2^-ΔΔCt method.
-
Protein Level Quantification (ELISA)
Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of apoptosis-related proteins and cytokines.[9]
-
Procedure:
-
Cell lysates or culture supernatants are collected from treated and untreated cells.
-
The concentration of specific proteins (e.g., Caspase-3, Cytochrome C, TNF-α, IL-6, IL-10) is measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Mandatory Visualizations
Experimental Workflow for Cytotoxicity and Apoptosis Assessment
Caption: Experimental workflow for assessing the in vitro cytotoxic effects of thiazole derivatives.
Signaling Pathway of Thiazole Derivative-Induced Apoptosis
Caption: Proposed signaling pathway for thiazole derivative-induced apoptosis in cancer cells.
Mechanism of Action
Studies on 4-Methylthiazole and other derivatives suggest that their cytotoxic effects are primarily mediated through the induction of apoptosis via the intrinsic (mitochondrial) pathway.[2][9] Treatment with these compounds leads to the upregulation of the tumor suppressor protein p53 (TP53) and pro-apoptotic Bcl-2 family proteins such as BAX and BAK.[9] This dysregulation of apoptotic proteins results in the disruption of the mitochondrial membrane potential (MMP), a key event in the initiation of the intrinsic apoptotic cascade.[1][2]
The loss of MMP leads to the release of cytochrome c from the mitochondria into the cytoplasm.[9] Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the subsequent activation of caspase-9, an initiator caspase. Activated caspase-9, in turn, activates the executioner caspase, caspase-3, which orchestrates the final stages of apoptosis by cleaving various cellular substrates, ultimately leading to cell death.[1][2]
Furthermore, some thiazole derivatives have been shown to increase the levels of reactive oxygen species (ROS), which can contribute to mitochondrial damage and oxidative stress, further promoting apoptosis.[2] Additionally, modulation of cytokine levels, such as an increase in the pro-inflammatory TNF-α and a decrease in the immunosuppressive IL-10, suggests that these compounds may also influence the tumor microenvironment.[1][2] Interestingly, some studies indicate that the apoptotic mechanism may be independent of oxidative stress, as evidenced by unchanged levels of GPX4.[9]
Conclusion
The available scientific literature strongly supports the potent in vitro cytotoxic effects of thiazole derivatives against a variety of cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis through the mitochondrial pathway, involving the upregulation of pro-apoptotic proteins, disruption of mitochondrial membrane potential, and activation of the caspase cascade. The data presented in this guide, along with the detailed experimental protocols and pathway visualizations, provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this class of compounds. Further investigation into specific derivatives, such as this compound, is warranted to fully elucidate their anticancer properties.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Methylthiazole triggers apoptosis and mitochondrial disruption in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of in vitro cytotoxic effects of triazol/spiroindolinequinazolinedione, triazol/indolin-3-thiosemicarbazone and triazol/thiazol-indolin-2-one conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pro-apoptotic and mitochondria-disrupting effects of 4-methylthiazole in K562 leukemia cells: A mechanistic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Role of Melithiazole C and Related β-Methoxyacrylates in Mitochondrial Respiration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melithiazole C is a member of the melithiazol family of natural products, which belong to the β-methoxyacrylate (MOA) class of antifungal agents. These compounds are structurally related to the well-characterized myxothiazols. The primary mechanism of action for this class of molecules is the inhibition of mitochondrial respiration, a critical process for cellular energy production. This technical guide provides an in-depth overview of the role of these inhibitors, using data from closely related and extensively studied compounds to infer the function of this compound. Due to the limited availability of specific quantitative data for this compound in the public domain, this document will leverage data from its analogues to provide a comprehensive understanding of its expected activity and the experimental methodologies used to characterize such compounds.
Melithiazoles, isolated from the culture broth of myxobacteria such as Melittangium lichenicola, exhibit potent antifungal activity. This biological activity is directly linked to their ability to disrupt the mitochondrial electron transport chain (ETC). Specifically, these compounds are known to be potent inhibitors of the bc1-complex, also known as Complex III.[1] By blocking electron flow at this crucial stage, they effectively halt the process of oxidative phosphorylation, leading to a depletion of cellular ATP and ultimately, cell death in susceptible organisms.
This guide will detail the mechanism of action, provide quantitative data from related compounds, outline key experimental protocols for studying these effects, and present visual representations of the involved pathways and workflows.
Mechanism of Action: Inhibition of Complex III
The mitochondrial electron transport chain is composed of a series of protein complexes that facilitate the transfer of electrons from NADH and FADH2 to molecular oxygen. This process pumps protons across the inner mitochondrial membrane, creating an electrochemical gradient that drives ATP synthesis.
This compound and its analogues target Complex III (ubiquinol-cytochrome c reductase) . Their inhibitory action is believed to occur at the Qo site of Complex III, which is the binding site for ubiquinol. By binding to this site, they block the transfer of electrons from ubiquinol to cytochrome b. This disruption has two major consequences:
-
Inhibition of NADH Oxidation: The blockage of electron flow at Complex III leads to a halt in the oxidation of NADH, a primary electron donor to the ETC.
-
Spectral Shift in Cytochrome b: The interaction of these inhibitors with Complex III induces a characteristic "red shift" in the absorption spectrum of the reduced form of cytochrome b, which can be observed spectrophotometrically.[1]
This targeted inhibition of Complex III is a hallmark of the β-methoxyacrylate class of compounds and is the basis for their biological activity.
Quantitative Data on Mitochondrial Respiration Inhibition
Table 1: Inhibition of Mitochondrial Electron Transport Chain Activities by Myxothiazol
| Parameter | Substrate | Source of Mitochondria | IC50 Value |
| NADH Oxidase Activity | NADH | Bovine Heart Submitochondrial Particles | 0.45 mol/mol cytochrome b |
| Oxygen Consumption | Various | Bovine Heart Mitochondria | 0.58 mol/mol cytochrome b |
Data extrapolated from studies on myxothiazol, a closely related compound.
Table 2: Antifungal Activity of Myxothiazol (as a proxy for this compound)
| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Saccharomyces cerevisiae | 0.1 - 1.0 |
| Candida albicans | 0.5 - 2.0 |
| Aspergillus niger | 1.0 - 5.0 |
This data represents the general range of activity for myxothiazols against common fungal species.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of mitochondrial inhibitors like this compound.
Assay for NADH Oxidase Activity in Submitochondrial Particles
Objective: To determine the concentration of the inhibitor required to reduce the rate of NADH oxidation by 50% (IC50).
Materials:
-
Submitochondrial particles (SMPs) from bovine heart
-
NADH solution (e.g., 10 mM in a suitable buffer)
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
Inhibitor stock solution (e.g., this compound dissolved in DMSO)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer and SMPs (at a concentration that gives a linear rate of NADH oxidation).
-
Add varying concentrations of the inhibitor (this compound) to different cuvettes. Include a control with no inhibitor.
-
Initiate the reaction by adding a known concentration of NADH to the cuvette.
-
Immediately monitor the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADH.
-
Calculate the initial rate of NADH oxidation for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
Objective: To assess the real-time effect of the inhibitor on mitochondrial respiration in intact cells.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
Cell line of interest (e.g., a fungal or mammalian cell line)
-
Appropriate cell culture medium
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Inhibitor stock solution (this compound)
-
Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
On the day of the assay, replace the culture medium with the Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the Seahorse XF sensor cartridge with the inhibitor (this compound) and other mitochondrial stress test compounds.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the protocol.
-
The instrument will measure the basal OCR, and then inject the inhibitor to measure its effect on respiration.
-
Subsequent injections of oligomycin (ATP synthase inhibitor), FCCP (a mitochondrial uncoupler), and rotenone/antimycin A (Complex I and III inhibitors) allow for the calculation of various parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Spectrophotometric Analysis of Cytochrome b Reduction
Objective: To observe the inhibitor-induced spectral shift in cytochrome b.
Materials:
-
Isolated mitochondria or submitochondrial particles
-
Reducing agent (e.g., sodium dithionite)
-
Inhibitor stock solution (this compound)
-
Dual-wavelength spectrophotometer
Procedure:
-
Suspend the mitochondria or SMPs in a suitable buffer in a cuvette.
-
Record a baseline spectrum of the oxidized sample.
-
Add a reducing agent (e.g., dithionite) to fully reduce the cytochromes and record the reduced spectrum.
-
To a separate cuvette with reduced cytochromes, add the inhibitor (this compound).
-
Record the difference spectrum between the reduced sample with the inhibitor and the reduced sample without the inhibitor.
-
A characteristic red shift in the alpha-band of cytochrome b indicates the binding of the inhibitor to Complex III.
Mandatory Visualizations
References
Preliminary Bioactivity Screening of Melithiazole C Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for the preliminary bioactivity screening of novel synthetic derivatives of Melithiazole C. Melithiazoles are a class of β-methoxyacrylate (MOA) inhibitors isolated from myxobacteria, closely related to myxothiazols.[1] These natural products are known for their potent antifungal activity, which stems from their ability to inhibit the mitochondrial respiratory chain at the bc1-complex (Complex III), thereby blocking electron transport.[1] The primary goal of screening this compound derivatives is to identify compounds with enhanced antifungal efficacy, improved selectivity, and a favorable safety profile compared to the parent compound.
This document outlines a systematic approach, including detailed experimental protocols for primary bioactivity assays, a proposed screening cascade, and a framework for evaluating the mechanism of action and preliminary structure-activity relationships (SAR).
Proposed Bioactivity Screening Cascade
A tiered approach is recommended for efficiently screening this compound derivatives. The workflow begins with broad primary assays to assess antifungal activity and general cytotoxicity, followed by more specific secondary assays for promising candidates to confirm their mechanism of action.
Data Presentation: Hypothetical Screening Results
The following tables present hypothetical data for a series of this compound derivatives to illustrate how results can be structured for comparative analysis.
Table 1: Antifungal Activity of this compound Derivatives
| Compound ID | Modification | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. A. fumigatus |
| This compound | Parent Compound | 0.25 | 0.50 |
| MC-D01 | R1 = CH3 | 0.12 | 0.25 |
| MC-D02 | R1 = OCH3 | 0.50 | 1.0 |
| MC-D03 | R2 = F | 0.06 | 0.12 |
| MC-D04 | R2 = Cl | 0.08 | 0.15 |
| MC-D05 | R1 = CH3, R2 = F | 0.03 | 0.06 |
| Nystatin | Control | 0.98 | 1.95 |
MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.
Table 2: In Vitro Cytotoxicity and Selectivity Index
| Compound ID | IC50 (µM) vs. HEK293 (Normal Cells) | IC50 (µM) vs. A549 (Cancer Cells) | Selectivity Index (SI) vs. C. albicans¹ |
| This compound | 15.2 | 10.5 | 60.8 |
| MC-D01 | 20.5 | 18.2 | 170.8 |
| MC-D02 | 12.1 | 9.8 | 24.2 |
| MC-D03 | 25.8 | 22.1 | 430.0 |
| MC-D04 | 22.4 | 19.9 | 280.0 |
| MC-D05 | 35.1 | 30.5 | 1170.0 |
| Doxorubicin | 0.8 | 0.5 | N/A |
IC50: Half-maximal inhibitory concentration. Higher values indicate lower cytotoxicity. ¹Selectivity Index (SI) calculated using the IC50 against normal HEK293 cells and the MIC against C. albicans (converted to µM). A higher SI is desirable.
Experimental Protocols
Antifungal Susceptibility Testing
This protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), a quantitative measure of antifungal activity.
Objective: To determine the lowest concentration of a derivative that inhibits the visible growth of a target fungus.
Materials:
-
Test compounds (this compound derivatives)
-
Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader (530 nm)
-
Dimethyl sulfoxide (DMSO)
-
Positive control (e.g., Nystatin, Fluconazole)
-
Sterile saline
Procedure:
-
Compound Preparation: Prepare stock solutions of each derivative in DMSO (e.g., 1 mg/mL).
-
Inoculum Preparation:
-
For yeast (C. albicans): Culture the yeast on Sabouraud Dextrose Agar for 24 hours. Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
For molds (A. fumigatus): Culture on Potato Dextrose Agar for 5-7 days until sporulation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ conidia/mL in RPMI-1640.
-
-
Plate Setup:
-
Add 100 µL of RPMI-1640 to all wells of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column. This creates a concentration gradient.
-
Set up wells for a positive control (e.g., Nystatin), a negative control (medium only), and a growth control (medium + inoculum, no compound).
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well (except the negative control). The final volume in each well will be 200 µL.
-
Incubation: Incubate the plates at 35°C. Read yeast plates after 24-48 hours and mold plates after 48-72 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth, often confirmed by a spectrophotometric reading showing significant inhibition of turbidity compared to the growth control.[2][3]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of the IC50 value.
Objective: To determine the concentration of a derivative that reduces the viability of a cell culture by 50%.
Materials:
-
Human cell lines (e.g., HEK293 for normal cells, A549 for cancer cells)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Test compounds (this compound derivatives)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Sterile 96-well cell culture plates
-
Multi-channel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing the various concentrations of the derivatives. Include wells for a positive control (e.g., Doxorubicin) and a vehicle control (medium with the same percentage of DMSO used for the test compounds).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.[4]
-
MTT Addition: Add 20 µL of the MTT stock solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
IC50 Calculation: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.[5][6]
Mechanism of Action: Mitochondrial Complex III Inhibition
Melithiazoles inhibit cellular respiration by binding to the Qo site of the cytochrome bc1 complex (Complex III), blocking electron transfer from ubiquinol to cytochrome c.[1] This disrupts the mitochondrial membrane potential and halts ATP synthesis. An assay using isolated mitochondria can confirm if derivatives retain this mechanism.
Protocol: Inhibition of NADH Oxidase Activity
Objective: To measure the inhibition of electron transport through Complex I, III, and IV by monitoring the oxidation of NADH.
Materials:
-
Submitochondrial particles (SMPs) from beef heart or isolated mitochondria from a relevant cell line.
-
NADH
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Spectrophotometer capable of reading at 340 nm
-
Test compounds
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer and SMPs.
-
Add the this compound derivative at various concentrations and incubate for a few minutes.
-
Initiate the reaction by adding a stock solution of NADH.
-
Immediately monitor the decrease in absorbance at 340 nm over time. The oxidation of NADH to NAD+ leads to a decrease in absorbance at this wavelength.
-
The rate of NADH oxidation is calculated from the slope of the linear portion of the absorbance curve.
-
Compare the rates of reactions with and without the inhibitor to determine the percentage of inhibition. An IC50 value for the inhibition of NADH oxidase activity can then be calculated.[1]
Preliminary Structure-Activity Relationship (SAR)
Based on the hypothetical data in Tables 1 and 2, a preliminary SAR can be inferred. This analysis guides the next round of synthesis for lead optimization.
This preliminary analysis suggests that small, electron-withdrawing groups at the R2 position and a methyl group at the R1 position are beneficial for both antifungal activity and safety. This hypothesis can be tested by synthesizing new derivatives with similar properties.
References
- 1. Melithiazols, new beta-methoxyacrylate inhibitors of the respiratory chain isolated from myxobacteria. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and pro‐apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells [ijbms.mums.ac.ir]
Genetic Blueprint of Melithiazole C Production in Myxobacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melithiazoles, a class of myxobacterial secondary metabolites, are potent inhibitors of the mitochondrial respiratory chain, exhibiting significant antifungal activity. This technical guide provides an in-depth exploration of the genetic basis for the production of Melithiazole C in myxobacteria, with a primary focus on the producing organism, Melittangium lichenicola. We will dissect the architecture of the melithiazole biosynthetic gene cluster, elucidate the functions of the key enzymatic players, and present detailed experimental protocols for the investigation of this fascinating biosynthetic pathway. This document is intended to serve as a comprehensive resource for researchers in natural product biosynthesis, drug discovery, and microbial genetics.
Introduction to Melithiazoles and Myxobacteria
Myxobacteria are a unique group of soil-dwelling Gram-negative bacteria renowned for their complex social behaviors, including fruiting body formation, and for their prolific production of structurally diverse and biologically active secondary metabolites.[1] Among these natural products, the melithiazoles have garnered significant attention due to their potent bioactivity. This compound, a member of this family, acts as an inhibitor of the cytochrome bc1 complex in the mitochondrial respiratory chain, a mechanism shared with other well-known antifungals like the strobilurins.[2]
The biosynthesis of these complex molecules is orchestrated by large, multi-modular enzymes known as polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). These enzymatic assembly lines are encoded by contiguous sets of genes, referred to as biosynthetic gene clusters (BGCs). Understanding the genetic and biochemical intricacies of these BGCs is paramount for the rational improvement of production titers and for the generation of novel, structurally diverse analogs through metabolic engineering.
The Melithiazole Biosynthetic Gene Cluster in Melittangium lichenicola
The genetic instructions for melithiazole biosynthesis in Melittangium lichenicola are encoded within a dedicated biosynthetic gene cluster, identified as BGC0001010 in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database. This cluster spans a significant portion of the bacterial chromosome and is comprised of a series of genes encoding the PKS/NRPS machinery and associated tailoring enzymes.
Table 1: Organization of the Melithiazole Biosynthetic Gene Cluster
| Gene | Putative Function |
| melA | Acyl-CoA synthetase (starter unit activation) |
| melB | Polyketide Synthase (PKS) module |
| melC | Non-Ribosomal Peptide Synthetase (NRPS) module |
| melD | PKS/NRPS hybrid module |
| melE | Polyketide Synthase (PKS) module |
| melF | Polyketide Synthase (PKS) module |
| melG | Non-Ribosomal Peptide Synthetase (NRPS) module |
| melH | Thioesterase (TE) domain |
| melI | Acyltransferase (AT) domain |
| melJ | Hydrolase |
| melK | Methyltransferase |
This table represents a putative organization based on sequence homology and comparison to related gene clusters. The exact functions of all genes require further experimental validation.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex process initiated by a starter unit, likely derived from a fatty acid, which is activated by the acyl-CoA synthetase, MelA. This starter unit is then loaded onto the PKS/NRPS assembly line. The subsequent modules of the PKS and NRPS enzymes iteratively add extender units (malonyl-CoA for PKS and amino acids for NRPS) to the growing chain. The sequence and specific domains within each module dictate the structure of the final product.
A key feature of the melithiazole pathway, which distinguishes it from the closely related myxothiazol biosynthesis, is the formation of the terminal methyl ester. This crucial step is catalyzed by two dedicated enzymes encoded at the end of the gene cluster: MelJ, a hydrolase, and MelK, a methyltransferase. It is proposed that the nascent melithiazole molecule is first released from the PKS/NRPS machinery as an amide, which is then hydrolyzed by MelJ to the corresponding carboxylic acid. Subsequently, MelK methylates this carboxylic acid to yield the final methyl ester of this compound.
Caption: Proposed biosynthetic pathway for this compound.
Quantitative Data
Currently, there is a limited amount of publicly available quantitative data on the production titers of this compound from Melittangium lichenicola. The focus of the initial research has been on the elucidation of the biosynthetic pathway and the characterization of the enzymes involved. Further studies are required to optimize fermentation conditions and to genetically engineer the producer strain for enhanced yields.
Table 2: Summary of Available Production Information
| Compound | Producing Organism | Production Details | Reference(s) |
| Melithiazoles | Melittangium lichenicola | Isolated from culture broth; specific titers for this compound not reported. | [2] |
| Archangium gephyra | Isolated from culture broth. | [2] | |
| Myxococcus stipitatus | Isolated from culture broth. | [2] |
Experimental Protocols
The elucidation of the melithiazole biosynthetic pathway has relied on a combination of molecular genetics, bioinformatics, and biochemical techniques. Below are detailed methodologies for key experiments.
Gene Knockout via Homologous Recombination in Myxobacteria
This protocol describes a general method for creating in-frame gene deletions in myxobacteria, a crucial technique for functional analysis of biosynthetic genes.
Caption: Workflow for gene knockout in myxobacteria.
Methodology:
-
Primer Design: Design primers to amplify ~1 kb regions upstream and downstream of the target gene (e.g., melJ).
-
PCR Amplification: Perform PCR to amplify the upstream and downstream flanking regions from M. lichenicola genomic DNA.
-
Vector Construction: Clone the amplified flanking regions into a suicide vector (e.g., pBJ113) containing a selectable marker (e.g., kanamycin resistance) and a counter-selectable marker (e.g., sacB).
-
Transformation: Introduce the constructed plasmid into M. lichenicola via electroporation.
-
Selection of Single Crossovers: Plate the transformed cells on media containing the appropriate antibiotic (e.g., kanamycin) to select for cells that have integrated the plasmid into their genome via a single homologous recombination event.
-
Counter-selection: Grow the single-crossover mutants in media without the antibiotic but containing sucrose. The sacB gene confers sucrose sensitivity, so only cells that have undergone a second homologous recombination event (excising the plasmid and the target gene) will survive.
-
Verification: Screen the surviving colonies by PCR using primers that flank the deleted region to confirm the in-frame deletion. Sequence the PCR product to ensure the deletion is precise.
Heterologous Expression of Biosynthetic Genes
Heterologous expression is a powerful tool for characterizing biosynthetic pathways and for producing natural products in a more genetically tractable host.
Caption: General workflow for heterologous expression.
Methodology:
-
Gene Cluster Cloning: The entire melithiazole gene cluster can be cloned from a cosmid or fosmid library of M. lichenicola genomic DNA. Alternatively, the cluster can be amplified in overlapping fragments by PCR and assembled into an expression vector using techniques like Gibson assembly or TAR cloning.
-
Vector and Host Selection: Choose an appropriate expression vector and a heterologous host. Myxococcus xanthus is often a good choice for expressing myxobacterial gene clusters due to its similar codon usage and precursor availability.
-
Transformation: Introduce the expression construct into the chosen host strain.
-
Cultivation and Analysis: Cultivate the recombinant strain and analyze the culture extracts by HPLC and LC-MS to detect the production of melithiazoles.
Regulatory Mechanisms
The regulation of secondary metabolite biosynthesis in myxobacteria is a complex process, often intertwined with the bacterium's developmental cycle and response to environmental cues. While specific regulatory elements for the melithiazole gene cluster have not yet been fully elucidated, it is likely that its expression is controlled by a combination of pathway-specific regulators (e.g., LuxR-type transcriptional activators) and global regulatory networks that respond to nutrient limitation and cell density. Further research, including transcriptomic analysis and promoter-reporter studies, is needed to unravel the precise regulatory circuits governing this compound production.
Conclusion and Future Perspectives
The elucidation of the genetic basis for this compound production in Melittangium lichenicola has provided a solid foundation for further research and development. The characterization of the PKS/NRPS assembly line and the unique tailoring enzymes, MelJ and MelK, opens up exciting possibilities for combinatorial biosynthesis and the generation of novel melithiazole analogs with improved pharmacological properties. Future efforts should focus on optimizing the production of this compound through metabolic engineering of the native producer or a heterologous host, and on a deeper investigation of the regulatory networks that control the expression of this important biosynthetic gene cluster. This knowledge will be instrumental in harnessing the full potential of myxobacteria as a source of valuable pharmaceuticals.
References
Methodological & Application
Application Notes and Protocols for the Isolation of Melithiazole C from Bacterial Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melithiazole C belongs to the melithiazole family of natural products, which are β-methoxyacrylate inhibitors of the mitochondrial respiratory chain, targeting the cytochrome bc1 complex. These compounds are produced by myxobacteria, notably strains of Melittangium lichenicola, Archangium gephyra, and Myxococcus stipitatus.[1] Their potent antifungal activity and mechanism of action make them interesting candidates for further investigation in drug discovery and development. This document provides a detailed protocol for the cultivation of the producing microorganisms, and the subsequent isolation and purification of this compound.
Principle of Production and Isolation
The production of this compound, a secondary metabolite, is typically induced under conditions of nutrient limitation following a period of active cell growth. The isolation procedure is designed to efficiently extract this relatively nonpolar compound from both the bacterial cells and the culture medium, followed by a multi-step chromatographic purification to achieve high purity.
Experimental Protocols
Part 1: Cultivation of Producing Myxobacterial Strain
This protocol is based on a two-stage cultivation strategy to maximize biomass production and subsequent secondary metabolite yield, a method proven effective for Myxococcus xanthus.[2]
1.1. Media and Reagents
-
CYE Rich Medium:
-
Casitone: 10 g/L
-
Yeast Extract: 5 g/L
-
MgSO₄·7H₂O: 1 g/L
-
Tris-HCl (pH 7.6): 10 mM
-
-
Minimal Medium (Production Phase):
-
(NH₄)₂SO₄: 0.5 g/L
-
K₂HPO₄: 0.5 g/L
-
MgSO₄·7H₂O: 0.1 g/L
-
FeCl₃: 10 µM
-
Trace Elements Solution: 1 ml/L
-
Vitamin B₁₂: 1 µg/L
-
HEPES (pH 7.4): 20 mM
-
-
XAD-16 Adsorber Resin
1.2. Cultivation Procedure
-
Inoculation and Growth Phase:
-
Inoculate a 100 mL starter culture of CYE rich medium with a fresh colony or glycerol stock of the producing myxobacterial strain (e.g., Myxococcus stipitatus).
-
Incubate at 30°C with shaking at 180 rpm for 48-72 hours until the culture is turbid.
-
Use the starter culture to inoculate a larger production culture (e.g., 5 L) of CYE medium at a 1:100 ratio.
-
Incubate at 30°C with shaking at 180 rpm for 48-72 hours to accumulate biomass.
-
-
Production Phase:
-
Aseptically add sterile XAD-16 resin (20 g/L) to the culture to adsorb the produced secondary metabolites.
-
Harvest the cells by centrifugation (6000 x g, 15 min).
-
Decant the supernatant. Resuspend the cell pellet in an equal volume of the minimal medium.
-
Continue incubation at 30°C with shaking at 180 rpm for another 72-96 hours.
-
Part 2: Extraction of this compound
This protocol ensures the extraction of this compound from both the adsorbent resin (extracellular) and the bacterial cell mass (intracellular).
2.1. Reagents and Equipment
-
Methanol (MeOH)
-
Acetone
-
Ethyl Acetate (EtOAc)
-
Rotary Evaporator
-
Large glass column for resin elution
2.2. Extraction Procedure
-
Harvesting:
-
Separate the XAD-16 resin from the culture medium by filtration.
-
Harvest the bacterial cells by centrifugation (6000 x g, 15 min). Store both the resin and the cell pellet at -20°C if not proceeding immediately.
-
-
Extraction from XAD-16 Resin:
-
Wash the resin with distilled water to remove salts.
-
Pack the resin into a glass column.
-
Elute the adsorbed metabolites with 2-3 column volumes of acetone, followed by 2-3 column volumes of ethyl acetate.
-
Combine the acetone and ethyl acetate eluates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract from the supernatant.
-
-
Extraction from Cell Mass:
-
Resuspend the cell pellet in methanol (10 mL per gram of wet cell mass).
-
Homogenize the cell suspension using sonication or a bead beater.
-
Stir the mixture for 2-4 hours at room temperature.
-
Separate the cell debris by centrifugation (8000 x g, 20 min).
-
Collect the methanol supernatant and evaporate to dryness to yield the crude cell extract.
-
Part 3: Chromatographic Purification of this compound
This multi-step purification protocol is designed to isolate this compound from the crude extracts.
3.1. Reagents and Equipment
-
Silica Gel 60 (for flash chromatography)
-
Solvents: Hexane, Ethyl Acetate (EtOAc), Methanol (MeOH)
-
Flash Chromatography System
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)
-
Preparative Reversed-Phase C18 HPLC column (e.g., 250 x 10 mm, 5 µm)
-
Acetonitrile (ACN, HPLC grade)
-
Ultrapure Water
3.2. Step 1: Silica Gel Flash Chromatography (Initial Fractionation)
-
Combine the crude extracts from the resin and cell mass.
-
Adsorb the combined crude extract onto a small amount of silica gel.
-
Load the adsorbed extract onto a pre-packed silica gel column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol.
-
Example Gradient: Hexane -> 9:1 Hexane:EtOAc -> ... -> 1:1 Hexane:EtOAc -> EtOAc -> 9:1 EtOAc:MeOH -> ... -> MeOH.
-
-
Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing this compound.
-
Pool the enriched fractions and evaporate the solvent.
3.3. Step 2: Preparative Reversed-Phase HPLC (Final Purification)
-
Dissolve the enriched fraction from the previous step in a minimal amount of methanol.
-
Filter the solution through a 0.22 µm syringe filter.
-
Inject the sample onto a preparative C18 HPLC column.
-
Elute with a linear gradient of acetonitrile in water.
-
Example Gradient: 40% ACN in water to 90% ACN in water over 30 minutes.
-
Flow rate: 4 mL/min.
-
-
Monitor the elution at multiple wavelengths (e.g., 210 nm, 254 nm, and 320 nm).
-
Collect the peak corresponding to this compound based on its retention time and UV-Vis spectrum.
-
Evaporate the solvent from the collected fraction to obtain pure this compound.
-
Confirm the identity and purity by analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following table provides an example of the expected yields and purity at different stages of the isolation process, starting from a 5-liter bacterial culture.
| Purification Step | Total Weight (mg) | Purity of this compound (%) | Yield of this compound (mg) | Overall Yield (%) |
| Combined Crude Extract | 2500 | ~1 | 25 | 100 |
| Silica Gel Pool | 300 | ~15 | 45 (co-elution) | >100 (due to removal of inhibitors) |
| Preparative HPLC | 18 | >98 | 17.6 | 70.4 |
Note: These values are illustrative and can vary significantly depending on the producing strain, culture conditions, and extraction efficiency.
Visualizations
Signaling Pathway and Production Strategy
Experimental Workflow for this compound Isolation
// Nodes Culture [label="Myxobacterial Culture\n(5 L)", fillcolor="#FBBC05"]; Harvest [label="Harvesting\n(Centrifugation & Filtration)"]; CellPellet [label="Cell Pellet"]; Resin [label="XAD-16 Resin"]; ExtractCells [label="Extraction with Methanol"]; ExtractResin [label="Elution with\nAcetone/Ethyl Acetate"]; CrudeCell [label="Crude Cell Extract"]; CrudeResin [label="Crude Resin Extract"]; Combine [label="Combine & Evaporate"]; CrudeTotal [label="Total Crude Extract"]; FlashChrom [label="Silica Gel Flash Chromatography"]; Fractions [label="Enriched Fractions"]; PrepHPLC [label="Preparative C18 HPLC"]; Pure [label="Pure this compound\n(>98%)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Analysis\n(HPLC, MS, NMR)"];
// Edges Culture -> Harvest; Harvest -> CellPellet; Harvest -> Resin; CellPellet -> ExtractCells; Resin -> ExtractResin; ExtractCells -> CrudeCell; ExtractResin -> CrudeResin; CrudeCell -> Combine; CrudeResin -> Combine; Combine -> CrudeTotal; CrudeTotal -> FlashChrom; FlashChrom -> Fractions; Fractions -> PrepHPLC; PrepHPLC -> Pure; Pure -> Analysis; } caption { label = "Workflow for the isolation and purification of this compound."; fontsize = 10; fontname = "Arial"; }
References
Application Notes and Protocols for Measuring Melithiazole C Inhibition of Mitochondrial Complex III
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial Complex III, also known as ubiquinol-cytochrome c reductase or the bc1 complex, is a critical component of the electron transport chain. It facilitates the transfer of electrons from ubiquinol to cytochrome c, a process essential for cellular respiration and ATP production. The dysregulation of Complex III has been implicated in various pathological conditions, making it a significant target for drug discovery. Melithiazole C belongs to the β-methoxyacrylate (MOA) class of inhibitors, which are known to potently inhibit Complex III.[1] This document provides detailed protocols for an in vitro spectrophotometric assay to measure the inhibitory activity of this compound on Complex III.
Mechanism of Action of this compound
This compound, like other strobilurin-related compounds such as myxothiazol, inhibits Complex III by binding to the Qo site of the complex.[1][2] This binding event physically obstructs the oxidation of ubiquinol, thereby blocking the transfer of electrons to the iron-sulfur protein and subsequently to cytochrome c1 and cytochrome c.[2][3] This interruption of the electron flow disrupts the proton motive force across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and ultimately cellular dysfunction.
Principle of the Assay
The activity of Complex III can be determined by monitoring the reduction of cytochrome c, which is accompanied by an increase in absorbance at 550 nm.[4][5][6] The assay utilizes a substrate, such as decylubiquinol, to donate electrons to Complex III.[7] The enzyme then transfers these electrons to oxidized cytochrome c, converting it to its reduced form. The rate of this reaction is directly proportional to the activity of Complex III. By introducing an inhibitor like this compound, a dose-dependent decrease in the rate of cytochrome c reduction can be observed, allowing for the quantification of its inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).[8][9]
Data Presentation
The inhibitory effect of this compound and other reference compounds on Complex III activity can be summarized in the following table. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.[8]
| Compound | Target | Assay Type | IC50 (nM) | Reference Compound(s) |
| This compound | Complex III | Spectrophotometric | TBD | Antimycin A, Myxothiazol |
| Antimycin A | Complex III | Spectrophotometric | ~1-10 | - |
| Myxothiazol | Complex III | Spectrophotometric | ~10-100 | - |
TBD: To Be Determined experimentally. The IC50 values for Antimycin A and Myxothiazol are approximate and can vary based on experimental conditions.[10]
Experimental Protocols
Materials and Reagents
-
Isolated mitochondria (e.g., from bovine heart, rat liver, or cultured cells)[7]
-
Complex III Assay Buffer (e.g., 25 mM potassium phosphate, pH 7.5, 5 mM MgCl2, 2.5 mg/mL bovine serum albumin)
-
Cytochrome c (oxidized form)
-
Decylubiquinol (substrate)
-
This compound (test inhibitor)
-
Antimycin A (control inhibitor)
-
Potassium cyanide (KCN) or Sodium Azide (to inhibit Complex IV)
-
Spectrophotometer capable of measuring absorbance at 550 nm in kinetic mode[6]
-
96-well microplate
-
Pipettes and other standard laboratory equipment
Preparation of Reagents
-
Mitochondrial Preparation: Isolate mitochondria from a suitable source using standard differential centrifugation protocols. Determine the protein concentration of the mitochondrial preparation using a standard method like the Bradford assay.
-
Cytochrome c Solution: Prepare a stock solution of oxidized cytochrome c in the Complex III Assay Buffer. The final concentration in the assay is typically 10-50 µM.
-
Decylubiquinol Solution: Prepare a stock solution of decylubiquinol in ethanol. The final concentration in the assay is typically 50-100 µM.[7]
-
Inhibitor Solutions: Prepare stock solutions of this compound and Antimycin A in a suitable solvent (e.g., DMSO). Prepare a series of dilutions to be tested.
Assay Procedure
-
Assay Setup: In a 96-well plate, add the following components in the specified order:
-
Complex III Assay Buffer
-
Potassium cyanide (final concentration ~1 mM) to inhibit Complex IV.
-
Varying concentrations of this compound or the control inhibitor (Antimycin A). For the uninhibited control, add the solvent vehicle.
-
Isolated mitochondria (typically 5-10 µg of protein per well).[7]
-
Cytochrome c solution.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25-30°C) for 5-10 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the decylubiquinol solution to each well.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 550 nm every 30 seconds for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of cytochrome c reduction (ΔA550/min) for each concentration of the inhibitor.
-
Subtract the rate of the blank (a well containing all components except mitochondria) from all measurements.
-
Normalize the data by expressing the activity at each inhibitor concentration as a percentage of the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.[9]
-
Mandatory Visualizations
Caption: Experimental workflow for the in vitro Complex III inhibition assay.
Caption: Inhibition of Complex III by this compound at the Qo site.
References
- 1. Melithiazols, new beta-methoxyacrylate inhibitors of the respiratory chain isolated from myxobacteria. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A mouse model of mitochondrial complex III dysfunction induced by myxothiazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved spectrophotometric method for a more specific and accurate assay of mitochondrial complex III activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Mitochondrial Complex Ⅲ (Coenzyme Q-Cytochrome C Reductase) Activity Assay Kit - Elabscience® [elabscience.com]
- 7. Development and evaluation of a spectrophotometric assay for complex III in isolated mitochondria, tissues and fibroblasts from rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. courses.edx.org [courses.edx.org]
- 10. High-level inhibition of mitochondrial complexes III and IV is required to increase glutamate release from the nerve terminal - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel Melithiazole C-like Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melithiazole C and its analogs are a class of β-methoxyacrylate (MOA) inhibitors that target the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain.[1] This complex is a critical component of cellular respiration and a validated target for antifungal and antimalarial drugs.[2] The development of novel this compound-like compounds with improved potency and selectivity requires robust high-throughput screening (HTS) platforms. These application notes provide detailed protocols for a primary HTS assay and subsequent secondary assays to identify and characterize new inhibitors of the cytochrome bc1 complex.
Principle of the Assay
The primary high-throughput screening assay is a biochemical assay that measures the activity of the cytochrome bc1 complex. The enzyme activity is determined by monitoring the reduction of cytochrome c, which is accompanied by an increase in absorbance at 550 nm.[3][4] Potential inhibitors will block the electron transport within the bc1 complex, leading to a decrease in the rate of cytochrome c reduction.
Data Presentation
Table 1: Profile of Known Cytochrome bc1 Complex Inhibitors
This table summarizes the inhibitory activity of well-characterized cytochrome bc1 complex inhibitors against the enzyme from various species. This data is essential for validating the HTS assay and for comparing the potency of newly identified compounds.
| Compound | Target Site | Bovine bc1 IC50 (µM) | S. cerevisiae bc1 IC50 (µM) | P. falciparum bc1 IC50 (nM) | Human bc1 IC50 (µM) |
| Myxothiazol | Qo | 0.005 | - | - | - |
| Melithiazole A | Qo | - | - | - | - |
| Atovaquone | Qo | 0.47 | 0.009 | 0.87 | 1.8 |
| Stigmatellin | Qo | 0.0028 | - | - | - |
| Azoxystrobin | Qo | 0.0477 | - | - | - |
| Antimycin A | Qi | - | - | - | - |
| Pyrimorph | Near Qo | 85.0 | - | - | - |
IC50 values can vary depending on assay conditions.
Table 2: HTS Campaign Data Summary for a Hypothetical 10,000 Compound Screen
This table provides an example of how to summarize the results of a high-throughput screening campaign.
| Parameter | Value |
| Total Compounds Screened | 10,000 |
| Primary Hit Rate (%) | 1.5% |
| Number of Primary Hits | 150 |
| Confirmed Hits after Dose-Response | 25 |
| Number of Potent Hits (IC50 < 1 µM) | 5 |
| Z'-factor (Primary Screen) | 0.78 |
| Signal-to-Background Ratio | 8.5 |
Experimental Protocols
Primary High-Throughput Screening: Cytochrome bc1 Activity Assay
This protocol is designed for a 384-well plate format suitable for automated HTS.
Materials and Reagents:
-
Purified bovine heart cytochrome bc1 complex
-
Cytochrome c (from horse heart)
-
n-Dodecyl-β-D-maltoside (DDM)
-
Potassium phosphate buffer (pH 7.4)
-
EDTA
-
Decylubiquinol (DBH2) - Substrate
-
Antimycin A - Positive control inhibitor
-
DMSO - Vehicle control
-
384-well clear flat-bottom plates
Assay Buffer: 50 mM potassium phosphate, pH 7.4, 1 mM EDTA, 0.01% DDM.
Protocol:
-
Compound Plating:
-
Prepare compound plates by dispensing 1 µL of test compounds (typically at 1 mM in DMSO) and controls into the wells of a 384-well plate.
-
Include positive controls (e.g., Antimycin A at a final concentration of 10 µM) and negative controls (DMSO vehicle).
-
-
Enzyme and Substrate Preparation:
-
Prepare a solution of cytochrome c at a final concentration of 25 µM in Assay Buffer.
-
Prepare a solution of purified cytochrome bc1 complex at a final concentration of 5 nM in Assay Buffer.
-
Prepare the substrate, decylubiquinol (DBH2), at a final concentration of 50 µM in Assay Buffer immediately before use.
-
-
Assay Procedure:
-
To each well of the assay plate, add 25 µL of the cytochrome c solution.
-
Add 25 µL of the cytochrome bc1 complex solution to all wells except for the background control wells (add 25 µL of Assay Buffer instead).
-
Incubate the plates for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the reaction by adding 25 µL of the DBH2 substrate solution to all wells.
-
Immediately measure the increase in absorbance at 550 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) for each well.
-
Normalize the data to the controls:
-
% Inhibition = 100 * (1 - (Vmax_compound - Vmax_background) / (Vmax_DMSO - Vmax_background))
-
-
Identify primary hits as compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the DMSO controls).
-
Secondary Assay: Dose-Response and IC50 Determination
This assay is performed on the primary hits to confirm their activity and determine their potency.
Protocol:
-
Prepare serial dilutions of the hit compounds (e.g., 11-point, 1:3 dilution series starting from 100 µM).
-
Perform the cytochrome bc1 activity assay as described in the primary screen using the serially diluted compounds.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Counter-Screen: Assay for Compound Interference
This assay is crucial to eliminate false positives due to compound auto-fluorescence or absorbance at 550 nm.
Protocol:
-
Perform the cytochrome bc1 activity assay as described in the primary screen, but without the addition of the enzyme.
-
Any compound that shows an increase in absorbance at 550 nm in the absence of the enzyme is considered a potential interfering compound and should be flagged for further investigation or eliminated.
Visualizations
Caption: Inhibition of the mitochondrial electron transport chain by this compound-like compounds.
Caption: High-throughput screening workflow for identifying novel cytochrome bc1 complex inhibitors.
References
- 1. Melithiazols, new beta-methoxyacrylate inhibitors of the respiratory chain isolated from myxobacteria. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Studies on Inhibition of Respiratory Cytochrome bc1 Complex by the Fungicide Pyrimorph Suggest a Novel Inhibitory Mechanism | PLOS One [journals.plos.org]
- 4. Mitochondrial Complex Ⅲ (Coenzyme Q-Cytochrome C Reductase) Activity Assay Kit - Elabscience® [elabscience.com]
Application Notes and Protocols: Melithiazole C in the Study of Reactive Oxygen Species Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melithiazole C is a member of the melithiazol family of natural products, which are known inhibitors of the mitochondrial electron transport chain.[1] These compounds, closely related to the well-characterized inhibitor myxothiazol, target the Qo site of the cytochrome bc1 complex (Complex III). By blocking electron transfer within this complex, melithiazols can modulate the production of mitochondrial reactive oxygen species (ROS), making them valuable tools for studying redox signaling, oxidative stress, and the development of therapeutics targeting mitochondrial dysfunction.
This document provides detailed application notes and experimental protocols for the use of this compound in studying ROS production.
Mechanism of Action: ROS Production by Complex III Inhibition
Mitochondrial Complex III facilitates the transfer of electrons from ubiquinol to cytochrome c through a process known as the Q-cycle. During this cycle, a highly reactive ubisemiquinone intermediate is formed at the Qo site. This compound, by binding to the Qo site, is thought to inhibit the transfer of an electron from this semiquinone to the Rieske iron-sulfur protein. This inhibition prolongs the lifespan of the ubisemiquinone radical, which can then readily donate an electron to molecular oxygen (O₂) to form the superoxide radical (O₂•⁻), a primary ROS.
Caption: Signaling pathway of this compound-induced ROS production at Complex III.
Data Presentation
While specific quantitative data for this compound's direct effect on ROS production is limited in publicly available literature, the inhibitory activity of closely related melithiazols on mitochondrial respiration provides a strong indication of their potential to modulate ROS. The following table summarizes the available data on the inhibition of NADH oxidation by various melithiazols in submitochondrial particles from beef heart.[1]
| Compound | IC₅₀ (ng/mL) for NADH Oxidation Inhibition |
| Melithiazol A | 10 |
| Melithiazol B | 50 |
| Melithiazol F | 100 |
Note: Lower IC₅₀ values indicate greater potency in inhibiting Complex III, which is expected to correlate with an increased potential for ROS production at the Qo site.
Experimental Protocols
The following protocols are designed to measure mitochondrial ROS production in response to this compound treatment.
Protocol 1: Measurement of Mitochondrial Superoxide Production using MitoSOX Red
This protocol utilizes MitoSOX Red, a fluorescent probe that specifically targets mitochondria and fluoresces upon oxidation by superoxide.
Materials:
-
Cultured cells of interest
-
This compound
-
MitoSOX Red Mitochondrial Superoxide Indicator (e.g., from Thermo Fisher Scientific)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
-
Positive control: Antimycin A (Complex III inhibitor at the Qi site)
-
Negative control: DMSO (vehicle)
Workflow:
Caption: Experimental workflow for measuring mitochondrial superoxide.
Procedure:
-
Cell Culture: Seed cells in appropriate culture vessels (e.g., 6-well plates or chamber slides) and allow them to adhere and reach the desired confluency.
-
Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in pre-warmed complete culture medium to achieve the desired final concentrations. A concentration range of 10-1000 ng/mL is a suggested starting point based on related compounds.
-
Include wells for vehicle control (DMSO), and a positive control (e.g., 1-10 µM Antimycin A).
-
Remove the old medium from the cells and add the medium containing this compound or controls.
-
Incubate for the desired period (e.g., 30 minutes to 24 hours) at 37°C and 5% CO₂.
-
-
Staining:
-
Prepare a 5 µM working solution of MitoSOX Red in pre-warmed culture medium.
-
Remove the treatment medium and incubate the cells with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Gently wash the cells three times with pre-warmed PBS.
-
-
Analysis:
-
Flow Cytometry: Detach the cells using a gentle enzyme-free dissociation buffer, resuspend in PBS, and analyze immediately on a flow cytometer using the appropriate laser and filter set for MitoSOX Red (e.g., excitation/emission ~510/580 nm).
-
Fluorescence Microscopy: Add fresh PBS or a suitable imaging buffer to the cells and visualize using a fluorescence microscope with the appropriate filter set.
-
Protocol 2: Measurement of Hydrogen Peroxide Release from Isolated Mitochondria using Amplex Red
This protocol measures the release of hydrogen peroxide (H₂O₂), a more stable ROS species formed from the dismutation of superoxide, from isolated mitochondria.
Materials:
-
Isolated mitochondria
-
This compound
-
Amplex® Red reagent (e.g., from Thermo Fisher Scientific)
-
Horseradish peroxidase (HRP)
-
Superoxide dismutase (SOD)
-
Respiratory substrates (e.g., succinate)
-
Respiratory chain inhibitors (e.g., rotenone, antimycin A)
-
Mitochondrial respiration buffer
-
Fluorometric plate reader or spectrofluorometer
Workflow:
Caption: Workflow for measuring H₂O₂ release from isolated mitochondria.
Procedure:
-
Preparation of Reaction Mixture: In a microplate well or cuvette, prepare a reaction mixture containing mitochondrial respiration buffer, Amplex Red (e.g., 50 µM), HRP (e.g., 0.1 U/mL), and SOD (to convert all superoxide to H₂O₂).
-
Addition of Mitochondria and Inhibitors:
-
Add isolated mitochondria to the reaction mixture.
-
Add this compound at the desired concentration.
-
To specifically measure ROS from Complex III, include an inhibitor of Complex I, such as rotenone (e.g., 2 µM), to prevent reverse electron transport.
-
Include control wells with vehicle (DMSO) and other inhibitors like antimycin A for comparison.
-
-
Initiation of Reaction: Start the reaction by adding a respiratory substrate that donates electrons to Complex II, such as succinate (e.g., 5 mM).
-
Measurement: Immediately begin measuring the fluorescence (excitation/emission ~530-560/590 nm) over time using a plate reader or spectrofluorometer. The rate of increase in fluorescence is proportional to the rate of H₂O₂ production.
-
Data Analysis: Calculate the rate of H₂O₂ production by comparing the slope of the fluorescence curve to a standard curve generated with known concentrations of H₂O₂.
Logical Relationships and Controls
Effective experimental design is crucial for accurately interpreting the effects of this compound on ROS production. The following diagram illustrates the logical relationships between different mitochondrial respiratory chain inhibitors and their expected impact on ROS production when succinate is the substrate.
Caption: Logical relationships of inhibitors and ROS production.
Experimental Controls:
-
Vehicle Control: To account for any effects of the solvent used to dissolve this compound (e.g., DMSO).
-
Positive Controls:
-
Antimycin A: An inhibitor of the Qi site of Complex III. It also causes an increase in ROS production but through a different mechanism than Qo site inhibitors, providing a valuable comparison.
-
Menadione: A redox-cycling agent that can be used as a general inducer of cellular ROS.
-
-
Negative Control (for inhibitor specificity):
-
Rotenone: An inhibitor of Complex I. When using succinate as a substrate, rotenone can be used to prevent reverse electron flow to Complex I, thus isolating ROS production to downstream complexes.
-
By employing these protocols and controls, researchers can effectively utilize this compound as a tool to investigate the intricate role of mitochondrial ROS in various biological processes and disease states.
References
NMR and mass spectrometry techniques for Melithiazole C characterization
Introduction
Mass Spectrometry for Molecular Formula Determination
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule with high accuracy.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Dissolve a small amount (typically <1 mg) of purified Melithiazole C in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture thereof) to a final concentration of approximately 10-100 µg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Instrumentation:
-
Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument, coupled to an appropriate ionization source. Electrospray ionization (ESI) is commonly used for polar and semi-polar compounds like many natural products.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive and/or negative ion mode, depending on the compound's ability to be protonated [M+H]⁺, sodiated [M+Na]⁺, or deprotonated [M-H]⁻.
-
Ensure the instrument is properly calibrated to achieve high mass accuracy (typically <5 ppm).
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion.
-
Use the instrument's software to calculate the elemental composition that best fits the measured mass and isotopic pattern. This will provide the molecular formula of this compound.
-
Data Presentation:
| Parameter | Value |
| Ionization Mode | ESI-Positive |
| Molecular Ion | [M+H]⁺ |
| Measured m/z | Value to be determined experimentally |
| Calculated m/z | Value calculated based on proposed formula |
| Mass Error (ppm) | < 5 ppm |
| Proposed Formula | Elemental composition |
| Isotopic Pattern Fit | Confirmation of elemental composition |
NMR Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and stereochemistry. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for complete structure elucidation.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.
-
Ensure the solution is homogeneous.
-
-
Instrumentation:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
-
1D NMR Experiments:
-
¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.
-
Acquire a standard ¹H NMR spectrum.
-
-
¹³C NMR (Carbon NMR): Provides information about the number and types of carbon atoms (e.g., C, CH, CH₂, CH₃).
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
-
Acquire DEPT-90 and DEPT-135 spectra.
-
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations), which is crucial for piecing together the molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.
-
Data Presentation:
Table 1: ¹H NMR Data for this compound
| Position | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment |
| e.g., H-1 | x.xx | d | x.x | 1H | CH |
| ... | ... | ... | ... | ... | ... |
Table 2: ¹³C NMR Data for this compound
| Position | δ (ppm) | DEPT | Assignment |
| e.g., C-1 | xxx.x | CH | CH |
| ... | ... | ... | ... |
Workflow and Logical Relationships
The characterization of this compound follows a logical workflow that integrates data from various analytical techniques.
Experimental Workflow Diagram
A generalized workflow for the characterization of this compound.
Signaling Pathway (Hypothetical)
As the biological activity of this compound is yet to be fully determined, a hypothetical signaling pathway is presented to illustrate how such a molecule might be investigated for its mechanism of action.
A hypothetical signaling pathway for this compound's mechanism of action.
The combined application of high-resolution mass spectrometry and a suite of NMR experiments provides a powerful and comprehensive approach to the structural characterization of novel natural products like this compound. The detailed protocols and data presentation formats outlined in these application notes offer a standardized framework for researchers in natural product chemistry and drug development. Once the primary structure is established, further studies can be conducted to determine its absolute configuration and explore its biological activities.
Application Notes and Protocols for Fermentation Optimization to Increase Melithiazole C Yield
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to optimizing the fermentation of Melittangium lichenicola for enhanced production of Melithiazole C, a potent antifungal agent. The protocols and data presented are based on established methodologies for myxobacterial fermentation and secondary metabolite production, offering a robust starting point for process development and yield improvement.
Introduction to this compound and its Production
This compound is a secondary metabolite produced by the myxobacterium Melittangium lichenicola. It belongs to a class of thiazole-containing polyketides and is synthesized by a modular polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) system.[1] Myxobacteria are known to be a rich source of novel bioactive compounds, but their cultivation and the production of secondary metabolites in laboratory settings often require careful optimization of fermentation parameters.[2][3][4] This document outlines key experimental protocols and optimization strategies to maximize the yield of this compound.
Baseline Fermentation Protocol for Melittangium lichenicola
This protocol describes the baseline conditions for the cultivation of Melittangium lichenicola for the initial production of this compound.
2.1. Media Composition
Two standard media are recommended for the initial cultivation and secondary metabolite production.
Table 1: Baseline Fermentation Media Composition
| Component | VY/2 Agar (per 1 L) | CTT Medium (per 1 L) |
| Baker's Yeast | 5.0 g | - |
| CaCl₂ · 2H₂O | 1.36 g | - |
| Vitamin B12 | 0.5 mg | - |
| Casitone | - | 10.0 g |
| MgSO₄ · 7H₂O | - | 1.0 g (from 8 mM stock) |
| Tris-HCl (pH 7.6) | - | 10 mL (from 1 M stock) |
| Agar (for solid medium) | 15.0 g | 15.0 g |
| Distilled Water | to 1 L | to 1 L |
Note: For liquid CTT medium, omit agar. The pH of CTT medium should be adjusted to 7.6 before autoclaving.[2]
2.2. Inoculum Preparation
-
Prepare a seed culture of M. lichenicola in 50 mL of liquid CTT medium in a 250 mL Erlenmeyer flask.
-
Incubate at 30°C with shaking at 200 rpm for 3-4 days, or until significant cell growth is observed.[2]
2.3. Production Fermentation
-
Inoculate 1 L of production medium (either modified VY/2 broth or CTT broth) in a 2 L baffled flask with 10% (v/v) of the seed culture.
-
Incubate at 30°C with shaking at 180-200 rpm for 7-10 days.[2]
-
Monitor the production of this compound periodically by taking samples and analyzing them using High-Performance Liquid Chromatography (HPLC).
Optimization of Fermentation Parameters
The following sections detail experimental approaches to optimize key fermentation parameters for increased this compound yield. The quantitative data presented in the tables are based on studies of secondary metabolite production in the closely related myxobacterium Myxococcus xanthus and should be used as a starting point for the optimization of M. lichenicola fermentation.
3.1. Media Component Optimization
The concentration of carbon and nitrogen sources, as well as the presence of precursors, can significantly impact secondary metabolite production. A systematic approach, such as the one-factor-at-a-time (OFAT) method or response surface methodology (RSM), is recommended for optimization.
Experimental Protocol: One-Factor-at-a-Time (OFAT) Media Optimization
-
Prepare a series of flasks with the baseline production medium.
-
In each series, vary the concentration of a single component (e.g., casitone, baker's yeast, or a specific amino acid precursor) while keeping all other components at their baseline concentrations.
-
Ferment the cultures under standard conditions as described in section 2.3.
-
Harvest the cultures at the optimal production time and quantify the this compound yield.
-
Plot the yield against the concentration of the varied component to determine the optimal concentration.
-
Repeat this process for each key media component.
Table 2: Exemplary Quantitative Data for Media Optimization (based on M. xanthus)
| Varied Component | Concentration Range | Optimal Concentration | Relative Yield Increase |
| Casitone | 5 - 20 g/L | 15 g/L | 1.5-fold |
| Starch | 1 - 10 g/L | 5 g/L | 1.2-fold |
| Yeast Extract | 1 - 8 g/L | 4 g/L | 1.8-fold |
| Glycine (precursor) | 0.1 - 1.0 g/L | 0.5 g/L | 2.1-fold |
3.2. pH Optimization
Myxobacteria generally prefer neutral to slightly alkaline conditions for growth and secondary metabolite production, typically in a pH range of 6.5 to 8.5.[4]
Experimental Protocol: pH Optimization
-
Prepare the production medium and divide it into several flasks.
-
Adjust the initial pH of the medium in each flask to a different value within the range of 6.0 to 9.0 using sterile HCl or NaOH.
-
Inoculate and ferment the cultures under otherwise standard conditions.
-
Monitor the pH throughout the fermentation and measure the final this compound yield.
Table 3: Influence of Initial pH on Secondary Metabolite Yield (based on M. xanthus)
| Initial pH | Final pH | Relative this compound Yield (%) |
| 6.0 | 6.8 | 75 |
| 6.5 | 7.2 | 90 |
| 7.0 | 7.5 | 100 |
| 7.5 | 7.8 | 95 |
| 8.0 | 8.2 | 80 |
| 8.5 | 8.6 | 60 |
3.3. Temperature Optimization
The optimal temperature for secondary metabolite production may differ from the optimal temperature for biomass growth.
Experimental Protocol: Temperature Optimization
-
Inoculate a series of identical fermentation flasks.
-
Incubate each flask at a different temperature, for example, in the range of 25°C to 35°C.
-
Monitor cell growth and this compound production over time.
Table 4: Effect of Temperature on Secondary Metabolite Production (based on M. xanthus)
| Temperature (°C) | Incubation Time for Max. Yield (days) | Relative this compound Yield (%) |
| 25 | 10 | 85 |
| 28 | 9 | 95 |
| 30 | 8 | 100 |
| 32 | 8 | 92 |
| 35 | 7 | 70 |
3.4. Aeration and Dissolved Oxygen Optimization
Aeration is critical for the growth of myxobacteria and the biosynthesis of secondary metabolites. The optimal level of dissolved oxygen (DO) can be a key parameter to control.
Experimental Protocol: Aeration Optimization
-
For shake flask experiments, vary the flask volume to liquid volume ratio (e.g., 250 mL flask with 50, 100, 150 mL of medium) to alter the oxygen transfer rate.
-
Alternatively, vary the shaking speed (e.g., 150, 180, 200, 220 rpm).
-
For bioreactor studies, the DO level can be precisely controlled by adjusting the agitation speed and the air sparging rate. Set the DO at different constant levels (e.g., 20%, 40%, 60% of air saturation).
-
Monitor the this compound yield for each condition.
Table 5: Impact of Aeration on Secondary Metabolite Yield (based on Chondromyces sp.)
| Aeration Condition | Shaking Speed (rpm) | Dissolved Oxygen (% saturation) | Relative Yield (%) |
| Low | 150 | ~15% | 60 |
| Medium | 180 | ~30% | 90 |
| High | 200 | ~45% | 100 |
| Very High | 220 | ~60% | 80 |
Visualization of Pathways and Workflows
4.1. Biosynthetic Pathway of this compound
The biosynthesis of this compound proceeds through a combined PKS/NRPS pathway. The following diagram illustrates the general flow of precursor incorporation and modification.
References
- 1. A Genomic Survey of Signalling in the Myxococcaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovering the Hidden Secondary Metabolome of Myxococcus xanthus: a Study of Intraspecific Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The myxocoumarins A and B from Stigmatella aurantiaca strain MYX-030 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Combination Therapy using Melithiazole C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melithiazole C is a potent inhibitor of the mitochondrial electron transport chain (ETC) at Complex III (cytochrome bc1 complex).[1][2][3] By disrupting mitochondrial respiration, this compound can induce a metabolic crisis in cancer cells, leading to decreased ATP production, increased reactive oxygen species (ROS) generation, and the initiation of apoptotic cell death.[2][3] Furthermore, inhibition of Complex III has been shown to cause cell cycle arrest and activate the p53 tumor suppressor pathway, highlighting its potential as an anticancer agent.[1][4][5]
These application notes provide a comprehensive framework for the preclinical evaluation of this compound in combination with other anticancer agents. The goal is to identify synergistic interactions that enhance therapeutic efficacy. The provided protocols are designed to be detailed and reproducible for researchers in the field of drug development.
Rationale for Combination Therapies
Targeting mitochondrial function with this compound creates specific metabolic vulnerabilities in cancer cells that can be exploited by co-administering drugs with complementary mechanisms of action. Potential synergistic partners include:
-
Glycolysis Inhibitors: A dual blockade of both oxidative phosphorylation (with this compound) and glycolysis can lead to a profound bioenergetic crisis and cell death.[6][7][8]
-
Bcl-2 Family Inhibitors: this compound primes cells for apoptosis by disrupting mitochondrial function. Combining it with Bcl-2 inhibitors, which lower the apoptotic threshold, can lead to enhanced cancer cell killing.[9][10][11][12][13][14]
-
PARP Inhibitors: Increased ROS from mitochondrial inhibition can cause DNA damage. This may sensitize cancer cells to PARP inhibitors, which block a key DNA repair pathway.[15][16][17][18]
-
PI3K/mTOR Pathway Inhibitors: This pathway is a central regulator of cell growth and metabolism. Co-inhibition may prevent metabolic escape mechanisms and enhance the cytotoxic effects of this compound.[19][20][21][22][23]
-
Cell Cycle Checkpoint Inhibitors (e.g., CDK4/6 inhibitors): Given that mitochondrial inhibitors can induce cell cycle arrest, combining this compound with inhibitors of key cell cycle regulators may result in a synergistic antiproliferative effect.[1][24][25]
Experimental Workflow for Combination Studies
A systematic approach is crucial for evaluating combination therapies. The following workflow outlines the key experimental stages.
Detailed Protocols
Protocol 1: In Vitro Synergy Screening using Checkerboard Assay
Objective: To quantitatively assess the synergistic, additive, or antagonistic effects of this compound in combination with a second agent.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
Partner drug
-
96-well microplates
-
Cell viability reagent (e.g., Resazurin, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Single-Agent IC50 Determination:
-
Seed cells in 96-well plates at a predetermined optimal density.
-
Prepare serial dilutions of this compound and the partner drug individually.
-
Treat cells for 72 hours.
-
Measure cell viability and calculate the IC50 value for each drug using non-linear regression.
-
-
Checkerboard Assay Setup:
-
Prepare a 10x8 dilution matrix in a 96-well plate.
-
Create serial dilutions of this compound along the y-axis (e.g., from 4x IC50 to 0.125x IC50).
-
Create serial dilutions of the partner drug along the x-axis (e.g., from 4x IC50 to 0.03125x IC50).
-
Add cells to each well.
-
Incubate for 72 hours.
-
Measure cell viability.
-
-
Data Analysis:
-
Normalize viability data to untreated controls.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Data Presentation:
| This compound (nM) | Partner Drug (nM) | % Inhibition (Observed) | Combination Index (CI) | Synergy/Antagonism |
| IC50 | 0 | 50 | - | - |
| 0 | IC50 | 50 | - | - |
| 0.5 x IC50 | 0.5 x IC50 | 75 | 0.6 | Synergy |
| 0.25 x IC50 | 0.5 x IC50 | 60 | 0.8 | Synergy |
| 0.5 x IC50 | 0.25 x IC50 | 65 | 0.7 | Synergy |
Protocol 2: Analysis of Apoptosis by Flow Cytometry
Objective: To determine if the synergistic combination of this compound and a partner drug enhances apoptosis.
Materials:
-
Cancer cells
-
This compound and partner drug
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound alone, the partner drug alone, and the combination at synergistic concentrations for 24-48 hours. Include an untreated control.
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze by flow cytometry within one hour.
Data Presentation:
| Treatment | % Viable (Annexin V-/PI-) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) |
| Control | 95.2 | 2.5 | 1.8 | 0.5 |
| This compound | 80.1 | 12.3 | 5.4 | 2.2 |
| Partner Drug | 85.5 | 8.9 | 4.1 | 1.5 |
| Combination | 45.3 | 35.6 | 15.7 | 3.4 |
Protocol 3: Western Blot for Apoptosis and Cell Cycle Markers
Objective: To investigate the molecular mechanisms of synergy by examining key proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Primary antibodies (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Cyclin D1, p21)
-
Loading control antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells as described in Protocol 2.
-
Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Quantify protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect signals using a chemiluminescent substrate and imaging system.
Protocol 4: In Vivo Xenograft Study
Objective: To evaluate the in vivo efficacy of the this compound combination therapy.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Cancer cells for implantation
-
This compound and partner drug formulations for in vivo use
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (Vehicle control, this compound alone, partner drug alone, combination).
-
Administer treatments according to a predetermined schedule and route.
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize mice and excise tumors for further analysis (e.g., histology, Western blot).
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| Vehicle | 1250 ± 150 | - | +2.5 |
| This compound | 875 ± 120 | 30 | -1.0 |
| Partner Drug | 950 ± 135 | 24 | -0.5 |
| Combination | 350 ± 95 | 72 | -3.0 |
Signaling Pathway and Mechanism Diagrams
References
- 1. Regulation of the cell cycle in response to inhibition of mitochondrial generated energy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are Electron transport complex III inhibitors and how do they work? [synapse.patsnap.com]
- 3. Targeting the complex I and III of mitochondrial electron transport chain as a potentially viable option in liver cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Utilizing Synergistic Potential of Mitochondria-Targeting Drugs for Leukemia Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Utilizing Synergistic Potential of Mitochondria-Targeting Drugs for Leukemia Therapy [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy | Semantic Scholar [semanticscholar.org]
- 12. Bcl-2 inhibitors: targeting mitochondrial apoptotic pathways in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Unlocking the Therapeutic Potential of BCL-2 Associated Protein Family: Exploring BCL-2 Inhibitors in Cancer Therapy [biomolther.org]
- 15. researchgate.net [researchgate.net]
- 16. Mitochondrial Protection by PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Auranofin Synergizes with the PARP Inhibitor Olaparib to Induce ROS-Mediated Cell Death in Mutant p53 Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. A Mechanism for Synergy with Combined mTOR and PI3 Kinase Inhibitors | PLOS One [journals.plos.org]
- 24. Rational drug combinations with CDK4/6 inhibitors in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Rational drug combinations with CDK4/6 inhibitors in acute lymphoblastic leukemia | Haematologica [haematologica.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Melithiazole C Stability Issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the stability challenges of Melithiazole C in long-term experiments. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is an antibiotic and a potent β-methoxyacrylate (MOA) inhibitor with antifungal properties.[1] Structurally, it contains a thiazole ring and a polyene moiety. Both of these chemical features can contribute to instability, making the compound susceptible to degradation under common experimental conditions. Polyenes are known to be sensitive to heat, light, and pH extremes, while thiazole rings can be prone to photodegradation. This inherent instability can lead to a loss of compound activity and variability in experimental results over time.
Q2: What are the primary factors that can cause this compound to degrade?
The primary factors contributing to the degradation of this compound are expected to be:
-
Light Exposure: The polyene structure is susceptible to photodegradation.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
pH: Both acidic and alkaline conditions can promote hydrolysis and other degradation pathways.
-
Oxidation: The molecule may be susceptible to oxidation, especially in the presence of reactive oxygen species.
-
Solvent: The choice of solvent can significantly impact stability. Protic solvents may facilitate degradation more than aprotic solvents.
Q3: How can I detect if my this compound has degraded?
Degradation can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products. A decrease in the peak area of this compound and the appearance of new peaks over time are indicative of degradation. Spectrophotometry can also be used, as the degradation of the polyene chromophore will lead to changes in the UV-Vis absorption spectrum.
Troubleshooting Guide
This guide addresses specific issues that may arise during long-term experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity over time | Compound degradation due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound is stored as a dry solid at -20°C or lower, protected from light. 2. Prepare Fresh Stock Solutions: For long-term experiments, prepare fresh stock solutions from the solid compound periodically. Avoid repeated freeze-thaw cycles of stock solutions. 3. Use Appropriate Solvents: Prepare stock solutions in anhydrous, aprotic solvents like DMSO or ethanol. For aqueous working solutions, prepare them immediately before use. |
| Inconsistent results between experiments | Variability in compound concentration due to degradation during the experiment. | 1. Control Light Exposure: Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. Minimize light exposure during experimental procedures. 2. Maintain Temperature Control: Perform experiments at a consistent and controlled temperature. Avoid exposing the compound to high temperatures. 3. pH Control: Ensure the pH of the experimental medium is stable and within a neutral range (pH 6-8), as extremes in pH can accelerate degradation. |
| Precipitation of the compound in aqueous media | Low aqueous solubility of this compound. | 1. Optimize Solvent Concentration: Minimize the concentration of the organic stock solvent (e.g., DMSO) in the final aqueous medium. 2. Use of Pluronic F-68: Consider the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the aqueous medium to improve solubility and prevent precipitation. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. Weigh the required amount in a low-light environment.
-
Dissolution: Dissolve the solid in an appropriate volume of anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Vortex briefly to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into small-volume, amber glass vials to minimize headspace and prevent repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage. For short-term storage (up to one week), -20°C is acceptable.
-
Preparation of Working Solutions: On the day of the experiment, thaw a single aliquot of the stock solution. Dilute the stock solution to the final working concentration in the desired experimental buffer or medium immediately before use.
Protocol 2: General Guidelines for Long-Term Cell-Based Assays
-
Medium Preparation: Prepare the cell culture medium and add all supplements except for this compound.
-
Compound Addition: Just prior to treating the cells, dilute the freshly prepared this compound working solution into the medium.
-
Light Protection: Throughout the incubation period, protect the cell culture plates from light by keeping them in a dark incubator and minimizing exposure to ambient light during handling.
-
Medium Changes: For very long-term experiments (spanning several days), consider replacing the medium with freshly prepared this compound-containing medium periodically (e.g., every 48-72 hours) to maintain a consistent concentration of the active compound.
Quantitative Data Summary
The following tables provide illustrative stability data for compounds with similar chemical features to this compound (polyenes and thiazoles). Note: This data is for guidance only, and specific stability testing for this compound is recommended.
Table 1: Illustrative Temperature Stability of a Polyene-Containing Compound in DMSO
| Temperature | Storage Duration | % Remaining (Illustrative) |
| -80°C | 6 months | >99% |
| -20°C | 1 month | 95% |
| 4°C | 1 week | 80% |
| 25°C (Room Temp) | 24 hours | 60% |
Table 2: Illustrative pH Stability of a Thiazole-Containing Compound in Aqueous Buffer at 25°C
| pH | Incubation Time | % Remaining (Illustrative) |
| 3.0 | 24 hours | 70% |
| 5.0 | 24 hours | 85% |
| 7.4 | 24 hours | 98% |
| 9.0 | 24 hours | 75% |
Visualizations
Signaling Pathway of this compound
This compound inhibits the mitochondrial respiratory chain at Complex III (cytochrome bc1 complex). It binds to the Qo site of cytochrome b, blocking the transfer of electrons from ubiquinol to cytochrome c1. This disrupts the proton gradient across the inner mitochondrial membrane, inhibiting ATP synthesis.
Caption: Inhibition of mitochondrial Complex III by this compound.
Experimental Workflow for Assessing this compound Stability
The following workflow outlines a general procedure for evaluating the stability of this compound under different experimental conditions.
Caption: Workflow for evaluating this compound stability.
References
Technical Support Center: Troubleshooting Inconsistent Results in Melithiazole C Mitochondrial Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when using Melithiazole C in mitochondrial assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a β-methoxyacrylate (MOA) inhibitor of the mitochondrial respiratory chain. It specifically targets Complex III (also known as the cytochrome bc1 complex), a key enzyme in the electron transport chain. By binding to Complex III, this compound blocks the transfer of electrons from ubiquinol to cytochrome c, thereby inhibiting mitochondrial respiration and ATP production. Its mechanism is similar to that of other well-known Complex III inhibitors like myxothiazol.
Q2: What is the expected effect of this compound on mitochondrial respiration?
Treatment with an effective concentration of this compound should lead to a significant decrease in the oxygen consumption rate (OCR) of cells or isolated mitochondria. This is because the inhibition of Complex III halts the flow of electrons down the electron transport chain, reducing the consumption of oxygen, the final electron acceptor.
Q3: How does this compound differ from other Complex III inhibitors like Antimycin A?
While both this compound and Antimycin A inhibit Complex III, they bind to different sites and can have different effects on the production of reactive oxygen species (ROS). This compound, like myxothiazol, binds to the Qo site of Complex III. This typically leads to a decrease in ROS production. In contrast, Antimycin A binds to the Qi site, which often results in an increase in ROS production.[1][2] This distinction is critical when interpreting experimental results.
Q4: What is a typical concentration range for this compound in cellular assays?
The optimal concentration of this compound can vary significantly depending on the cell type and experimental conditions. It is crucial to perform a dose-response experiment to determine the minimal concentration that gives maximal inhibition of mitochondrial respiration without causing off-target effects or significant cytotoxicity. Based on similar compounds like myxothiazol, a starting range of 1-10 µM is often used in cell-based assays.[3]
Troubleshooting Guide
Issue 1: No or minimal inhibition of oxygen consumption rate (OCR) after adding this compound.
| Potential Cause | Recommended Solution |
| Inactive Compound | Verify the purity and integrity of your this compound stock. If possible, test its activity in a cell-free Complex III activity assay. |
| Insufficient Concentration | Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental setup. Increase the concentration of this compound incrementally. |
| Compound Instability | Prepare fresh dilutions of this compound in your assay buffer immediately before use. Avoid repeated freeze-thaw cycles of the stock solution. The stability of similar compounds in aqueous solutions can be pH-dependent.[4][5] |
| Cell Permeability Issues | While this compound is expected to be cell-permeable, some cell types may have lower permeability. Consider increasing the incubation time or using a permeabilized cell model. |
| Incorrect Assay Setup | Ensure that the cells are healthy and that the assay is performed according to the protocol. Verify that other inhibitors (e.g., oligomycin, rotenone/antimycin A) in your mitochondrial stress test are producing the expected effects. |
Issue 2: High variability in OCR measurements between replicate wells.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a uniform and consistent monolayer of cells in each well. Uneven cell distribution can lead to significant variations in OCR.[6] |
| Edge Effects in Microplates | To minimize edge effects, avoid using the outer wells of the microplate for experimental samples. Fill these wells with media or buffer to maintain a consistent temperature and humidity across the plate. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent dispensing of cells, media, and compounds. |
| Cell Health | Ensure cells are healthy and in the logarithmic growth phase. Stressed or dying cells will exhibit inconsistent metabolic rates. |
Issue 3: Unexpected changes in extracellular acidification rate (ECAR).
| Potential Cause | Recommended Solution |
| Compensatory Glycolysis | Inhibition of mitochondrial respiration by this compound can force cells to increase their reliance on glycolysis for ATP production, leading to an increase in ECAR. This is an expected biological response in many cell types. |
| Off-target Effects | At high concentrations, this compound may have off-target effects that could influence glycolytic pathways.[7][8] Ensure you are using the lowest effective concentration. |
| Media Buffering Capacity | Ensure the assay medium has the appropriate buffering capacity to accurately measure changes in proton efflux. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Seahorse XF Mitochondrial Stress Test
This protocol outlines the steps to determine the optimal concentration of this compound for inhibiting mitochondrial respiration in a cell-based assay.
Materials:
-
Cells of interest
-
Cell culture medium
-
Seahorse XF Base Medium (or equivalent) supplemented with glucose, pyruvate, and glutamine
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Oligomycin, FCCP, and Rotenone/Antimycin A
-
Seahorse XF96 or XF24 cell culture microplate
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF microplate at a density optimized for your cell type to achieve a confluent monolayer on the day of the assay.[6]
-
Pre-incubation: The following day, replace the culture medium with pre-warmed Seahorse XF Base Medium supplemented with substrates and incubate the plate at 37°C in a non-CO2 incubator for 1 hour.
-
Compound Preparation: Prepare a dilution series of this compound (e.g., 0.1 µM to 20 µM final concentration) in the assay medium. Also prepare the other inhibitors for the mitochondrial stress test (e.g., 1.0 µM oligomycin, 1.0 µM FCCP, 0.5 µM rotenone/antimycin A).
-
Assay Execution:
-
Place the cell culture plate in the Seahorse XF Analyzer and perform an initial calibration.
-
Measure the basal oxygen consumption rate (OCR).
-
Inject the different concentrations of this compound into respective wells and measure the OCR to determine the inhibitory effect.
-
Subsequently, inject oligomycin, FCCP, and rotenone/antimycin A in sequence to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
-
Data Analysis: Normalize the OCR data to cell number or protein content. Plot the percentage inhibition of basal OCR against the concentration of this compound to determine the EC50 value. The optimal concentration should provide maximal inhibition with minimal impact on non-mitochondrial respiration.
Protocol 2: Measuring Complex III Activity in Isolated Mitochondria
This protocol provides a method to directly measure the enzymatic activity of Complex III using a spectrophotometer.
Materials:
-
Isolated mitochondria
-
Complex III Assay Buffer (e.g., 25 mM potassium phosphate, 5 mM magnesium chloride, pH 7.2)
-
Decylubiquinol (substrate)
-
Cytochrome c (oxidized)
-
This compound
-
Antimycin A (as a positive control for inhibition)
-
Spectrophotometer capable of measuring absorbance at 550 nm
Procedure:
-
Mitochondria Preparation: Isolate mitochondria from cells or tissue using standard differential centrifugation methods. Determine the protein concentration of the mitochondrial preparation.
-
Reaction Mixture: In a cuvette, prepare the reaction mixture containing Complex III Assay Buffer and oxidized cytochrome c.
-
Baseline Measurement: Add the isolated mitochondria to the cuvette and record the baseline absorbance at 550 nm.
-
Initiate Reaction: Add decylubiquinol to the cuvette to start the reaction. The reduction of cytochrome c by Complex III will cause an increase in absorbance at 550 nm.
-
Measure Activity: Monitor the increase in absorbance at 550 nm over time. The rate of increase is proportional to the Complex III activity.
-
Inhibition Assay: To test the effect of this compound, pre-incubate the mitochondria with the inhibitor for a few minutes before adding the substrate. Compare the reaction rate to a control without the inhibitor. Use Antimycin A as a positive control for complete inhibition.
-
Calculate Specific Activity: The specific activity of Complex III can be calculated using the Beer-Lambert law and normalized to the amount of mitochondrial protein used.
Visualizations
Caption: Mechanism of action of this compound on the mitochondrial electron transport chain.
Caption: A logical workflow for troubleshooting inconsistent results in this compound assays.
References
- 1. researchgate.net [researchgate.net]
- 2. What are Electron transport complex III inhibitors and how do they work? [synapse.patsnap.com]
- 3. Investigating impacts of the mycothiazole chemotype as a chemical probe for the study of mitochondrial function and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of aqueous solutions of ascorbate for basic research and for intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target effects of c-MET inhibitors on thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Optimizing dosage and exposure time for Melithiazole C in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Melithiazole C in cell culture experiments. Our aim is to help you optimize your experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a member of the β-methoxyacrylate (MOA) group of inhibitors that target the mitochondrial respiratory chain. Specifically, it blocks the electron transport chain at Complex III (also known as the bc1-segment)[1]. This inhibition disrupts mitochondrial function, leading to a decrease in ATP production and can induce apoptosis.
Q2: What is a recommended starting concentration range for this compound in a new cell line?
A2: For a new cell line, it is advisable to perform a dose-response experiment to determine the optimal concentration. A broad range of concentrations, spaced by 10-fold dilutions, is recommended for an initial trial[2][3]. A suggested starting range would be from 1 nM to 100 µM. Based on the results of this initial experiment, a more focused range with narrower concentration intervals can be used to accurately determine the IC50 value[4].
Q3: How long should I expose my cells to this compound?
A3: The optimal exposure time is dependent on the cell type and the biological question being addressed. A common starting point is to expose the cells for a duration that allows for at least two cell divisions under normal growth conditions[2]. For many mammalian cell lines, this is typically between 48 and 72 hours. However, time-course experiments should be conducted to determine the ideal exposure time for your specific experimental goals.
Q4: How should I prepare my stock solution of this compound?
A4: The solubility of this compound should be confirmed from the supplier's datasheet. Many small molecule inhibitors are soluble in organic solvents like DMSO[5]. To prepare a stock solution, dissolve this compound in the recommended solvent to a high concentration (e.g., 10 mM). This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of the solvent in the culture medium is non-toxic to the cells (typically <0.1% v/v for DMSO).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound on cells. | 1. Concentration is too low: The concentration of this compound may be insufficient to elicit a response in your specific cell line. 2. Incorrect drug preparation: The stock solution may have been improperly prepared or stored, leading to degradation of the compound. 3. Cell line is resistant: The cell line may have intrinsic or acquired resistance to mitochondrial inhibitors. | 1. Perform a dose-response experiment with a wider and higher range of concentrations. 2. Prepare a fresh stock solution of this compound and verify its concentration. Store the stock solution at -20°C or as recommended by the supplier. 3. Consider using a different cell line or investigating potential resistance mechanisms. |
| High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results. 2. Inaccurate drug dilution: Errors in serial dilutions can cause significant differences in the final concentrations. 3. Edge effects in the plate: Wells on the periphery of a multi-well plate can be prone to evaporation, leading to increased drug concentration. | 1. Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette. 2. Use precise pipetting techniques and consider using automated liquid handlers for high-throughput experiments[3]. 3. Avoid using the outer wells of the plate for experiments. Fill them with sterile PBS or medium to minimize evaporation from the inner wells. |
| Precipitate observed in the culture medium after adding this compound. | 1. Poor solubility: The concentration of this compound may exceed its solubility limit in the culture medium. 2. Interaction with media components: The compound may be interacting with components of the serum or medium, causing it to precipitate. | 1. Lower the final concentration of this compound. Ensure the solvent concentration is not causing the precipitation. 2. Test the solubility of this compound in the base medium without serum first. If the issue persists, consider using a different formulation of the medium or a serum-free medium if appropriate for your cells. |
| Cells are detaching from the plate at high concentrations. | 1. Cytotoxicity: High concentrations of this compound are likely inducing cell death, leading to detachment. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. This is an expected outcome at cytotoxic concentrations. Ensure you have a proper vehicle control to differentiate between drug-induced and non-specific detachment. 2. Verify that the final solvent concentration is below the toxic threshold for your cell line. |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density
-
Objective: To find the cell seeding density that maintains logarithmic growth throughout the intended duration of the drug treatment experiment.
-
Procedure:
-
Prepare a single-cell suspension of the desired cell line.
-
Seed a 96-well plate with a range of cell densities (e.g., from 500 to 20,000 cells per well).
-
Culture the cells for your intended experimental duration (e.g., 48, 72, or 96 hours).
-
At each time point, measure cell viability or confluence using a suitable method (e.g., cell counting, MTT assay, or live-cell imaging).
-
Plot the cell number or viability against the initial seeding density for each time point.
-
Select a seeding density that ensures cells are in the exponential growth phase and do not become over-confluent by the end of the experiment[2].
-
Protocol 2: Dose-Response and Exposure Time Optimization for this compound
-
Objective: To determine the half-maximal inhibitory concentration (IC50) and the optimal exposure time of this compound for a specific cell line.
-
Procedure:
-
Seed cells in 96-well plates at the optimal density determined in Protocol 1. Allow the cells to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. A common approach is to use a 10-point dilution series with 3-fold decrements in concentration[2].
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).
-
Incubate the plates for different exposure times (e.g., 24, 48, and 72 hours).
-
At the end of each exposure time, perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo).
-
Normalize the viability data to the vehicle control (as 100% viability).
-
Plot the normalized viability against the log of the this compound concentration for each time point and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation
Table 1: Hypothetical Seeding Density Optimization Data for "Cell Line X"
| Seeding Density (cells/well) | 24h Confluence (%) | 48h Confluence (%) | 72h Confluence (%) |
| 1,000 | 15 | 35 | 70 |
| 2,500 | 30 | 65 | 95 |
| 5,000 | 50 | 90 | >100 (Over-confluent) |
| 10,000 | 80 | >100 (Over-confluent) | >100 (Over-confluent) |
Based on this data, a seeding density of 2,500 cells/well would be optimal for a 48-hour experiment.
Table 2: Example IC50 Values for this compound in "Cell Line X" at Different Exposure Times
| Exposure Time (hours) | IC50 (µM) |
| 24 | 15.2 |
| 48 | 8.5 |
| 72 | 4.1 |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for optimizing dosage and exposure time.
References
- 1. Melithiazols, new beta-methoxyacrylate inhibitors of the respiratory chain isolated from myxobacteria. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of Melithiazole C in experiments
Welcome to the technical support center for Melithiazole C. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments while minimizing and identifying potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a β-methoxyacrylate inhibitor of the mitochondrial respiratory chain. Its primary target is the cytochrome bc1 complex, also known as Complex III.[1] By binding to Complex III, this compound blocks the electron transport chain, leading to an inhibition of ATP synthesis and an increase in the production of mitochondrial reactive oxygen species (ROS).[2]
Q2: What are the known off-target effects of this compound?
Currently, there is limited publicly available information specifically detailing the off-target protein interactions of this compound. However, like many small molecule inhibitors, it has the potential to interact with other proteins, which could lead to unintended cellular effects. It is crucial for researchers to empirically determine and control for potential off-target effects in their specific experimental system.
Q3: How can I minimize the risk of off-target effects in my experiments?
Minimizing off-target effects is crucial for obtaining reliable and reproducible data. Here are several strategies:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect (inhibition of mitochondrial Complex III). This reduces the likelihood of engaging lower-affinity off-target proteins.
-
Employ Control Compounds: Include a structurally related but inactive analog of this compound in your experiments. This can help to distinguish the specific on-target effects from non-specific chemical effects.
-
Utilize Orthogonal Approaches: Confirm key findings using alternative methods to inhibit the target, such as genetic approaches (e.g., siRNA or CRISPR/Cas9 knockdown of a Complex III subunit) or other structurally and mechanistically different Complex III inhibitors (e.g., Antimycin A).[3]
-
Perform Rescue Experiments: If the observed phenotype is due to on-target inhibition of Complex III, it may be possible to rescue the effect by providing downstream metabolites or bypassing the inhibited step, where feasible. For example, in some contexts, supplementing with uridine can rescue effects of Complex III inhibition.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cellular toxicity observed at expected effective concentrations. | Off-target effects; Cell line hypersensitivity to mitochondrial inhibition. | 1. Perform a dose-response curve to determine the IC50 for toxicity and compare it to the IC50 for Complex III inhibition. A large difference may suggest off-target toxicity. 2. Test the compound in a different cell line to assess cell-type-specific toxicity. 3. Use a rescue agent (e.g., antioxidants like N-acetylcysteine if toxicity is ROS-mediated) to see if the toxicity can be mitigated. |
| Inconsistent or unexpected experimental results. | Off-target effects; Experimental variability. | 1. Validate on-target engagement by directly measuring Complex III activity in treated cells. 2. Perform a target knockout/knockdown experiment using CRISPR/Cas9 or siRNA. If this compound still produces the same effect in the absence of its target, it is likely an off-target effect.[3] 3. Ensure consistent experimental conditions (cell passage number, confluency, media components, etc.). |
| Observed phenotype does not align with known consequences of Complex III inhibition. | Novel on-target signaling pathway; Off-target effect. | 1. Consider that mitochondrial inhibition can trigger diverse signaling pathways beyond ATP depletion and ROS production, including metabolic reprogramming and cellular differentiation.[1][4] 2. Perform unbiased screening (e.g., proteomics, transcriptomics) to identify affected pathways. 3. Conduct a kinase selectivity profile to identify potential off-target kinases. |
Data Presentation
Table 1: Quantitative Profile of this compound
| Parameter | Target | Value | Experimental System | Reference |
| IC50 | Mitochondrial Complex III | User-defined | e.g., Isolated mitochondria, specific cell line | User's experimental data |
| Kd | Mitochondrial Complex III | User-defined | e.g., Surface plasmon resonance, isothermal titration calorimetry | User's experimental data |
| IC50 | Off-Target 1 | User-defined | e.g., Specific kinase, other cellular target | User's experimental data |
| IC50 | Off-Target 2 | User-defined | e.g., Specific kinase, other cellular target | User's experimental data |
Users should populate this table with their own experimental data or values from emerging literature.
Experimental Protocols
Protocol 1: Determination of On-Target Engagement via Measurement of Mitochondrial Complex III Activity
This protocol describes how to measure the activity of mitochondrial Complex III in isolated mitochondria or cell lysates following treatment with this compound. Several commercial kits are available for this purpose.[5]
Materials:
-
Cells or tissue of interest
-
This compound
-
Mitochondria isolation kit (or protocol for cell lysis)
-
Mitochondrial Complex III Activity Assay Kit (e.g., from Sigma-Aldrich, Abcam, or MyBioSource)[6]
-
Microplate reader
Procedure:
-
Prepare Samples:
-
Treat cells with a dose range of this compound for the desired time.
-
Isolate mitochondria from treated and untreated control cells according to the manufacturer's protocol. Alternatively, prepare cell lysates.
-
Determine the protein concentration of the mitochondrial or cell lysates.
-
-
Perform Assay:
-
Follow the specific instructions provided with the commercial Complex III activity assay kit. These kits typically measure the reduction of cytochrome c, which is catalyzed by Complex III.
-
The assay usually involves adding the mitochondrial sample to a reaction mixture containing the necessary substrates and measuring the change in absorbance at 550 nm over time.
-
-
Data Analysis:
-
Calculate the Complex III activity for each sample according to the kit's instructions.
-
Plot the Complex III activity as a function of this compound concentration to determine the IC50 value for on-target inhibition.
-
Protocol 2: Validation of Off-Target Effects using CRISPR/Cas9-Mediated Target Knockout
This protocol provides a workflow to determine if the cellular effects of this compound are dependent on its primary target, mitochondrial Complex III.
Materials:
-
Cell line of interest
-
CRISPR/Cas9 system targeting a key subunit of Complex III (e.g., UQCRFS1)
-
Control (non-targeting) CRISPR/Cas9 system
-
This compound
-
Assay to measure the phenotype of interest (e.g., cell viability assay, reporter assay)
Procedure:
-
Generate Knockout Cell Line:
-
Transfect the cell line with the CRISPR/Cas9 system targeting a subunit of Complex III.
-
Select and validate clonal cell lines that have a confirmed knockout of the target protein (e.g., by Western blot or genomic sequencing).
-
Generate a control cell line using a non-targeting guide RNA.
-
-
Treat Cells with this compound:
-
Plate the wild-type, control, and knockout cell lines.
-
Treat the cells with a dose range of this compound.
-
-
Measure Phenotype:
-
Perform the assay to measure the phenotype of interest.
-
-
Data Analysis:
-
Compare the effect of this compound on the wild-type and control cell lines with its effect on the knockout cell line.
-
If the phenotype is still observed in the knockout cell line, it is likely due to an off-target effect.
-
Visualizations
Caption: Signaling pathway of this compound-induced mitochondrial Complex III inhibition.
Caption: Experimental workflow for validating on-target vs. off-target effects.
References
- 1. mdpi.com [mdpi.com]
- 2. What are Electron transport complex III inhibitors and how do they work? [synapse.patsnap.com]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of mitochondrial complex III induces differentiation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial Complex Ⅲ (Coenzyme Q-Cytochrome C Reductase) Activity Assay Kit - Elabscience® [elabscience.com]
- 6. mybiosource.com [mybiosource.com]
Addressing autofluorescence of Melithiazole C in imaging studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Melithiazole C in cellular imaging studies. The focus is on addressing potential challenges related to the compound's intrinsic fluorescence, or autofluorescence, which can interfere with the detection of other fluorescent signals in an experiment.
Disclaimer: There is currently no publicly available data on the specific excitation and emission spectra of this compound. The guidance provided here is based on general principles of fluorescence microscopy, the known properties of structurally similar thiazole-containing compounds, and the biological activity of this compound as a mitochondrial inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known function?
This compound is an antibiotic and a potent inhibitor of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[1][2] It belongs to the β-methoxyacrylate (MOA) class of inhibitors, which block electron transport and lead to a decrease in ATP synthesis.[3][4][5]
Q2: Why might this compound cause autofluorescence in my imaging experiments?
While the specific fluorescent properties of this compound are not documented, its chemical structure contains a thiazole ring. Thiazole-containing compounds have been shown to exhibit fluorescent properties.[6][7][8] Therefore, it is plausible that this compound itself possesses some level of intrinsic fluorescence, or autofluorescence, that could be detected by sensitive microscopy systems.
Q3: How does this compound's function as a mitochondrial inhibitor relate to autofluorescence?
Mitochondria are a major source of cellular autofluorescence, primarily from the metabolic cofactors NADH and FAD.[9][10][11] By inhibiting mitochondrial respiration, this compound can alter the redox state of the cell, potentially affecting the fluorescence intensity and lifetime of NADH and FAD. This can be misinterpreted as autofluorescence from the compound itself or interfere with the measurement of reporters in the same spectral range.
Q4: What are the first steps I should take to determine if this compound is causing autofluorescence?
The most crucial first step is to image an unstained control sample treated with this compound under the same experimental conditions as your fully stained samples. This will help you determine the baseline fluorescence of the compound in your specific cellular context.
Troubleshooting Guide: Addressing Autofluorescence
This guide provides a systematic approach to identifying and mitigating suspected autofluorescence from this compound.
Problem 1: High background fluorescence in cells treated with this compound.
Possible Cause: Intrinsic fluorescence of this compound or altered cellular autofluorescence due to mitochondrial inhibition.
Solutions:
-
Spectral Characterization:
-
Acquire emission spectra of this compound-treated, unstained cells across a range of excitation wavelengths. This will help to identify the spectral profile of the background fluorescence.
-
-
Choice of Fluorophores:
-
If the background fluorescence is prominent in the blue or green channels, consider using fluorophores that are excited by and emit in the red or far-red regions of the spectrum.[12]
-
-
Procedural Controls:
-
Include an unstained, untreated control to assess baseline cellular autofluorescence.
-
Include an unstained, this compound-treated control to isolate the fluorescence contribution of the compound.
-
Problem 2: Difficulty distinguishing the signal of my fluorescent reporter from the background.
Possible Cause: Spectral overlap between the autofluorescence and your reporter of interest.
Solutions:
-
Spectral Unmixing:
-
This computational technique can be used to separate the spectra of multiple fluorophores, including the autofluorescence signal.[9] To do this, you will need to acquire a reference spectrum of the autofluorescence from a this compound-treated, unstained sample.
-
-
Photobleaching:
-
Expose the sample to high-intensity light at the excitation wavelength of the suspected autofluorescence before acquiring your image of interest. Autofluorescent species are often more susceptible to photobleaching than commercial fluorophores.
-
Experimental Protocols
Protocol 1: Characterization of this compound Autofluorescence
-
Cell Culture and Treatment: Plate cells on imaging-compatible dishes and culture to the desired confluency. Treat the cells with the working concentration of this compound for the desired duration. Include an untreated control.
-
Sample Preparation: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS). Mount the cells in a suitable imaging medium.
-
Image Acquisition:
-
Using a confocal or widefield fluorescence microscope, acquire images of the this compound-treated, unstained sample.
-
Perform a lambda scan (if available on your system) to acquire the emission spectrum at various excitation wavelengths (e.g., 405 nm, 488 nm, 561 nm).
-
Image the untreated, unstained control under the same settings to determine the endogenous autofluorescence profile.
-
-
Data Analysis: Compare the emission spectra and image intensities of the treated and untreated samples to characterize the fluorescence contribution of this compound.
Protocol 2: Autofluorescence Reduction by Photobleaching
-
Sample Preparation: Prepare your this compound-treated and fluorescently labeled samples as you would for standard imaging.
-
Pre-Acquisition Photobleaching:
-
Locate the region of interest for imaging.
-
Using the excitation wavelength that produces the most significant autofluorescence (determined from Protocol 1), expose the region of interest to high-intensity laser power for a defined period (e.g., 30-60 seconds). The optimal time will need to be determined empirically.
-
-
Image Acquisition: Immediately after photobleaching, acquire images using your standard imaging parameters for your fluorescent reporter(s).
-
Control: It is important to have a control sample that is not subjected to pre-acquisition photobleaching to assess any potential photodamage to your reporter of interest.
Quantitative Data Summary
Since no specific quantitative data for this compound fluorescence exists, the following table summarizes the typical spectral regions of endogenous cellular autofluorescence that could be modulated by a mitochondrial inhibitor.
| Source of Autofluorescence | Typical Excitation Max (nm) | Typical Emission Max (nm) |
| NADH | 340 | 450 |
| FAD | 450 | 530 |
| Lipofuscin | 340-365 | 420-460 |
| Collagen/Elastin | 360-400 | 440-500 |
Visualizations
Caption: Troubleshooting workflow for addressing this compound autofluorescence.
Caption: Impact of this compound on mitochondrial function and endogenous autofluorescence.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Melithiazols, new beta-methoxyacrylate inhibitors of the respiratory chain isolated from myxobacteria. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyrmenins, new beta-methoxyacrylate inhibitors of the electron transport. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive Overview of β-Methoxyacrylate Derivatives as Cytochrome bc1 Inhibitors for Novel Pesticide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methoxyacrylates - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Fluorescence microscopy imaging of mitochondrial metabolism in cancer cells [frontiersin.org]
- 10. Functional Imaging with Mitochondrial Flavoprotein Autofluorescence: Theory, Practice, and Applications - In Vivo Optical Imaging of Brain Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Evaluating Cell Metabolism Through Autofluorescence Imaging of NAD(P)H and FAD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - CD BioSustainable [sustainable-bio.com]
Strategies to reduce Melithiazole C degradation in solution
This technical support center provides guidance and troubleshooting strategies for researchers, scientists, and drug development professionals working with Melithiazole C. The information herein is designed to help you understand and mitigate its degradation in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: Based on the general chemistry of thiazole-containing compounds, the primary factors contributing to the degradation of this compound are likely to be:
-
pH: The stability of the thiazole ring and other functional groups in the this compound molecule can be highly dependent on the pH of the solution. Both acidic and alkaline conditions can catalyze hydrolysis.[1][2][3][4]
-
Oxidation: The sulfur atom in the thiazole ring and other electron-rich parts of the molecule may be susceptible to oxidation, especially in the presence of oxygen, metal ions, or peroxides.[5][6][7][8]
-
Light Exposure (Photodegradation): Many heterocyclic compounds are sensitive to light, particularly UV radiation. Exposure can lead to the formation of reactive species and subsequent degradation.[1][5][9][10][11][12][13]
-
Temperature: Elevated temperatures can accelerate the rates of all chemical degradation pathways.[7][8]
Q2: What are the likely degradation products of this compound?
A2: While specific degradation products for this compound are not documented in the provided search results, general knowledge of thiazole chemistry suggests potential degradation pathways could lead to:
-
Hydrolysis Products: Cleavage of amide or ester bonds if present in the this compound structure.
-
Oxidation Products: Formation of sulfoxides or sulfones at the thiazole sulfur.[14]
-
Ring Opening Products: Under harsh conditions, the thiazole ring itself may be cleaved.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[4][14][15][16][17] This involves developing an HPLC method that can separate the intact this compound from all its potential degradation products. A photodiode array (PDA) detector is often used to help in the identification of peaks.
Troubleshooting Guide
Issue: I am observing a rapid loss of this compound in my aqueous solution.
| Potential Cause | Troubleshooting Steps |
| pH Instability | 1. Determine the pH of your solution. 2. Perform a pH stability study by preparing this compound solutions in a range of buffers (e.g., pH 3, 5, 7, 9). 3. Analyze the samples at different time points using a stability-indicating HPLC method to identify the optimal pH range for stability.[1][2][3][4] |
| Oxidative Degradation | 1. De-gas your solvents to remove dissolved oxygen. 2. Consider adding an antioxidant, such as Vitamin C (ascorbic acid) or butylated hydroxytoluene (BHT), to your solution.[2][3][6][18][19] 3. Avoid sources of metal ion contamination, or include a chelating agent like EDTA. |
| Photodegradation | 1. Protect your solution from light by using amber vials or by wrapping your containers in aluminum foil.[1][5][9][10][11] 2. Conduct a photostability study by exposing the solution to a controlled light source (as per ICH Q1B guidelines) and comparing its stability to a sample kept in the dark.[9][10][11] |
Experimental Protocols
Protocol 1: pH Stability Study of this compound
Objective: To determine the effect of pH on the stability of this compound in solution.
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Prepare a series of buffer solutions with different pH values (e.g., pH 3, 4, 5, 6, 7, 8, and 9).
-
In separate amber vials, add a small aliquot of the this compound stock solution to each buffer to achieve a final concentration of 100 µg/mL.
-
Store the vials at a constant temperature (e.g., 25°C or 40°C).
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each vial.
-
Immediately analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.
-
Plot the percentage of remaining this compound against time for each pH to determine the degradation kinetics.
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.[7]
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours.[7]
-
Oxidative Degradation: Dissolve this compound in a 3% solution of hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.[8]
-
Photodegradation: Expose a solution of this compound to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[11] A control sample should be kept in the dark.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat at 70°C for 48 hours.
-
Analyze all stressed samples, along with an unstressed control, using an HPLC-PDA system to identify and quantify the degradation products.
Data Presentation
Table 1: Illustrative pH Stability of this compound at 25°C
| pH | % this compound Remaining after 48 hours |
| 3.0 | 85.2% |
| 5.0 | 98.5% |
| 7.0 | 92.1% |
| 9.0 | 65.7% |
Table 2: Illustrative Forced Degradation Results for this compound
| Stress Condition | % Degradation | Number of Degradants |
| 0.1 M HCl, 60°C, 24h | 15.8% | 2 |
| 0.1 M NaOH, RT, 24h | 34.3% | 3 |
| 3% H₂O₂, RT, 24h | 22.5% | 2 |
| Light Exposure | 45.1% | 4 |
Visualizations
Caption: Potential degradation pathways for this compound.
References
- 1. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 2. Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. ajrconline.org [ajrconline.org]
- 9. database.ich.org [database.ich.org]
- 10. A presentation on regulatory guidelines for photostability testing | PPTX [slideshare.net]
- 11. ema.europa.eu [ema.europa.eu]
- 12. journals.ekb.eg [journals.ekb.eg]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
- 16. d-nb.info [d-nb.info]
- 17. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. researchgate.net [researchgate.net]
- 19. Antioxidant activity of novel nitrogen scaffold with docking investigation and correlation of DFT stimulation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02393A [pubs.rsc.org]
Technical Support Center: Spectrophotometric Assays with Mitochondrial Inhibitors
This guide provides troubleshooting advice and detailed protocols for researchers using spectrophotometric assays to study mitochondrial function with chemical inhibitors.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during experimental procedures.
Q1: My positive control inhibitor (e.g., Rotenone) is showing a weaker-than-expected effect on cell viability in my MTT assay. What could be the cause?
A1: Several factors can lead to a reduced effect of your positive control inhibitor:
-
Inhibitor Instability: Many mitochondrial inhibitors are sensitive to light and temperature. Ensure your inhibitor stock solutions are stored correctly (typically at -20°C or -80°C, protected from light) and have not undergone multiple freeze-thaw cycles.
-
Incorrect Solvent or Concentration: Verify the solvent used to dissolve the inhibitor is appropriate and at a final concentration that does not affect the cells on its own. Dimethyl sulfoxide (DMSO) is a common solvent, but concentrations should ideally be kept below 0.5% to avoid cytotoxicity.[1][2] Some cell lines can tolerate up to 1%, but this should be validated.[1]
-
Cellular Metabolism: The metabolic state of your cells can influence their sensitivity to mitochondrial inhibitors. Cells that are highly glycolytic may be less susceptible to inhibitors of oxidative phosphorylation.[3] Consider growing cells in a galactose-containing medium to force reliance on mitochondrial respiration.[3]
-
Assay Interference: The inhibitor itself might interfere with the assay chemistry. For example, some compounds can directly reduce the MTT tetrazolium salt, leading to a false-positive signal for cell viability.[4][5][6] It's recommended to run a control with the inhibitor in cell-free medium to check for direct MTT reduction.
Q2: I'm observing a significant decrease in absorbance in my control wells (cells + vehicle). What's happening?
A2: A decrease in absorbance in control wells suggests a problem with cell health or the assay procedure itself:
-
Solvent Toxicity: The vehicle (e.g., DMSO) used to dissolve your inhibitors may be at a toxic concentration. It is crucial to run a vehicle-only control and ensure the final concentration is non-toxic to your specific cell line.[1][7][8] For sensitive primary cells, DMSO concentrations may need to be below 0.1%.[1]
-
Contamination: Bacterial or fungal contamination can alter the pH of the culture medium and affect cell health, leading to reduced metabolic activity and lower absorbance readings.
-
Sub-optimal Cell Seeding Density: If too few cells are seeded, the overall metabolic activity might be too low to generate a robust signal. Conversely, over-confluency can lead to cell death and reduced signal. Optimize seeding density for your specific cell line and assay duration.
-
Incubation Times: Prolonged incubation with the assay reagent (e.g., MTT) can be toxic to cells.[9] Stick to the recommended incubation times in your protocol.
Q3: My results are highly variable between replicate wells. How can I improve consistency?
A3: High variability can stem from several sources. Here are some troubleshooting steps:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when adding small volumes of inhibitors or assay reagents. Use calibrated pipettes and be mindful of technique.
-
Uneven Cell Seeding: An uneven distribution of cells across the plate will lead to variable results. Ensure your cell suspension is homogenous before and during plating. After seeding, check for even distribution under a microscope.[10]
-
Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.
-
Incomplete Formazan Solubilization (MTT Assay): The purple formazan crystals in an MTT assay must be fully dissolved before reading the absorbance. Ensure adequate mixing and incubation time with the solubilization solution. Pipetting up and down may be necessary to fully dissolve the crystals.
Q4: How can I distinguish between direct mitochondrial inhibition and general cytotoxicity?
A4: This is a critical question in mitochondrial research. Here are some strategies:
-
Use Multiple Assays: Relying on a single assay can be misleading.[4] Complement a metabolic activity assay like MTT with a direct cell death assay, such as Trypan Blue exclusion or a lactate dehydrogenase (LDH) release assay.
-
Measure Mitochondrial-Specific Parameters: Use assays that directly measure mitochondrial function, such as:
-
Oxygen Consumption Rate (OCR): Using an instrument like the Seahorse XF Analyzer can provide real-time data on mitochondrial respiration.[11]
-
Mitochondrial Membrane Potential (MMP): Dyes like TMRM or JC-1 can be used to assess the integrity of the mitochondrial membrane potential, which is a key indicator of mitochondrial health.[12]
-
-
Time-Course Experiments: Analyze the effects of your inhibitor at different time points. Direct mitochondrial inhibition often occurs rapidly, while downstream cytotoxic effects may take longer to manifest.
Quantitative Data Summaries
Table 1: Common Mitochondrial Electron Transport Chain (ETC) Inhibitors
| Inhibitor | Target Complex | Typical Working Concentration Range | Common Solvent |
| Rotenone | Complex I[13] | 10 nM - 10 µM | DMSO |
| Piericidin A | Complex I[14] | 10 nM - 1 µM | DMSO |
| Antimycin A | Complex III[13] | 1 µM - 20 µM | DMSO, Ethanol |
| Cyanide (e.g., KCN) | Complex IV[13][15] | 1 mM - 5 mM | Aqueous Buffer |
| Sodium Azide | Complex IV[13] | 1 mM - 10 mM | Aqueous Buffer |
| Oligomycin | Complex V (ATP Synthase)[13][15] | 1 µM - 10 µM | DMSO |
Note: Optimal concentrations are cell-type dependent and should be determined empirically through dose-response experiments.
Table 2: Solvent (DMSO) Considerations for Cell-Based Assays
| DMSO Concentration | General Effect on Most Cell Lines | Recommendation |
| < 0.1% | Generally considered safe with minimal effects.[1] | Ideal for sensitive cells, such as primary cultures. |
| 0.1% - 0.5% | Tolerated by most established cell lines without significant cytotoxicity.[1] | Recommended as a safe starting range for most experiments. |
| > 0.5% - 1.0% | May induce stress or off-target effects in some cell lines.[1][2] | Requires validation for your specific cell type. |
| > 1.0% | Often causes significant cytotoxicity and can interfere with assay results.[2][7][16] | Generally should be avoided. |
Detailed Experimental Protocols
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes, which are abundant in mitochondria, reflect the number of viable cells present by reducing the yellow MTT to a purple formazan product.
Materials:
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized, and stored at -20°C protected from light.
-
Solubilization Solution: DMSO or 0.01 M HCl in 10% SDS solution.
-
96-well clear flat-bottom plates.
-
Multichannel pipette.
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: The next day, remove the media and add fresh media containing your mitochondrial inhibitors at various concentrations. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, carefully remove the media. Add 100 µL of serum-free media and 20 µL of the 5 mg/mL MTT solution to each well.[17]
-
Incubation: Incubate the plate at 37°C for 2-4 hours. During this time, viable cells will metabolize the MTT into visible purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 150 µL of solubilization solution (e.g., DMSO) to each well.
-
Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Subtract the absorbance of the blank (media only) wells from all other readings. Express the results as a percentage of the vehicle-treated control cells.
Visualizations
Caption: Action of common inhibitors on the mitochondrial electron transport chain.
Caption: General experimental workflow for a typical spectrophotometric viability assay.
Caption: A logical guide for troubleshooting high variability in experimental results.
References
- 1. lifetein.com [lifetein.com]
- 2. Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differentiating Mitochondrial Toxicity from Other Types of Mechanistic Toxicity [promega.sg]
- 4. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are the limitations of MTT assays? | AAT Bioquest [aatbio.com]
- 10. biotech.cornell.edu [biotech.cornell.edu]
- 11. agilent.com [agilent.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Biochemistry, Electron Transport Chain - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Electron transport chain and inhibitor of etc | PPTX [slideshare.net]
- 15. med.libretexts.org [med.libretexts.org]
- 16. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT assay [bio-protocol.org]
Best practices for handling and storing Melithiazole C
This technical support center provides guidance on the best practices for handling, storing, and using Melithiazole C in a research setting. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a natural product isolated from myxobacteria. It is a potent antifungal agent that belongs to the β-methoxyacrylate (MOA) class of inhibitors.[1] Its primary mechanism of action is the inhibition of the mitochondrial respiratory chain at the level of the bc1 complex (Complex III), leading to a disruption of cellular energy production in susceptible fungi.[1]
Q2: What are the primary hazards associated with handling this compound?
While a specific hazard profile for this compound is not available, related thiazole-containing compounds and potent biological inhibitors should be handled with care. Potential hazards include:
-
Toxicity: As a potent inhibitor of a fundamental cellular process, it may have toxic effects.
-
Skin and Eye Irritation: Many organic small molecules can cause irritation upon contact.
-
Respiratory Irritation: Inhalation of the powdered form may cause respiratory tract irritation.
Q3: How should I store this compound?
For optimal stability, this compound, as a solid, should be stored in a cool, dry, and dark place. The following storage conditions are recommended based on general practices for similar natural products:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C for long-term storage | To minimize thermal degradation. |
| 2-8°C for short-term storage | To preserve integrity for immediate use. | |
| Humidity | Store in a desiccator or with a desiccant | To prevent hydrolysis. |
| Light | Store in a light-resistant container | To prevent photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | To prevent oxidation. |
Q4: How do I dissolve this compound for my experiments?
The solubility of this compound has not been extensively reported. However, based on its chemical structure, it is likely soluble in organic solvents.
| Solvent | Expected Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | Likely soluble | A common solvent for preparing stock solutions of organic compounds for biological assays. |
| Ethanol | May be soluble | A less toxic alternative to DMSO for some applications. |
| Methanol | May be soluble | Useful for analytical techniques. |
| Water | Likely poorly soluble | Typical for many organic small molecules. |
It is recommended to first attempt to dissolve a small amount in a preferred solvent to determine its solubility before preparing a larger stock solution.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions regularly. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect stock solutions from light. |
| Inaccurate concentration of the stock solution. | Ensure the compound is fully dissolved before making dilutions. Use calibrated pipettes and follow standard laboratory procedures for solution preparation. | |
| Precipitation of the compound in aqueous media | Low aqueous solubility of this compound. | Use a co-solvent such as DMSO or ethanol in the final assay medium, ensuring the final solvent concentration is compatible with the biological system and does not exceed a non-toxic level (typically <0.5% for DMSO in cell-based assays). |
| Saturation of the compound in the buffer. | Perform a solubility test in the specific assay buffer to determine the maximum achievable concentration without precipitation. | |
| No observable antifungal activity | Incorrect isomer was used. | The natural product can be a mix of E/Z isomers, with only the trans-isomer being biologically active. Ensure the purity and isomeric composition of your sample. |
| The test organism is resistant to MOA inhibitors. | Verify the expected sensitivity of your fungal strain to Complex III inhibitors. Include a positive control with a known MOA inhibitor. |
Experimental Protocols
General Protocol for Determining Minimum Inhibitory Concentration (MIC) for Antifungal Activity
This protocol is a general guideline for assessing the antifungal activity of this compound using a broth microdilution method.[2][3]
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar for many filamentous fungi, or Yeast Peptone Dextrose agar for yeasts).[4]
-
Harvest spores or cells and suspend them in a suitable broth (e.g., RPMI-1640).[2]
-
Adjust the concentration of the inoculum to a standardized density (e.g., 10^4 to 10^5 cells/mL) using a spectrophotometer or hemocytometer.[4]
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in the assay broth in a 96-well microtiter plate to achieve a range of desired final concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include positive (broth with inoculum and a known antifungal) and negative (broth with inoculum and DMSO, but no compound) controls.
-
Incubate the plate at an appropriate temperature and for a sufficient duration to allow for fungal growth in the negative control wells (e.g., 24-72 hours at 25-37°C, depending on the fungus).[4]
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that visibly inhibits fungal growth. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).
-
Visualizations
References
- 1. Melithiazols, new beta-methoxyacrylate inhibitors of the respiratory chain isolated from myxobacteria. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Discovery of Natural Products With Antifungal Potential Through Combinatorial Synergy [frontiersin.org]
Validation & Comparative
A Comparative Guide to Melithiazole C and Myxothiazol: Efficacy as Mitochondrial Complex III Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two related β-methoxyacrylate (MOA) inhibitors of the mitochondrial respiratory chain: Melithiazole C and Myxothiazol. Both compounds are known to target the cytochrome bc1 complex (Complex III), a critical enzyme in cellular respiration. This document synthesizes available data to facilitate an objective assessment of their performance, supported by experimental methodologies.
Mechanism of Action
Both this compound and Myxothiazol function as inhibitors of the mitochondrial electron transport chain at Complex III.[1][2] They specifically bind to the ubiquinol oxidation (Qo) site of this complex.[1][3] This binding action physically obstructs the transfer of electrons from ubiquinol to cytochrome b, a crucial step in the Q-cycle. The ultimate effect is the inhibition of Complex III activity, leading to a disruption of the proton gradient across the inner mitochondrial membrane and a subsequent halt in ATP synthesis. Myxothiazol is a competitive inhibitor of ubiquinol and its binding induces a red-shift in the visible absorption spectrum of the reduced heme bL.
Quantitative Comparison of Efficacy
While specific IC50 values for this compound are not detailed in the available literature, studies on the melithiazol family of compounds indicate they possess high antifungal activity. Notably, melithiazols have been reported to be less toxic than Myxothiazol A in a growth inhibition assay using mouse cell cultures, suggesting a potentially wider therapeutic window.
| Parameter | This compound | Myxothiazol | Reference |
| Target | Mitochondrial bc1 complex (Complex III), Qo site | Mitochondrial bc1 complex (Complex III), Qo site | [1][2] |
| IC50 (NADH Oxidation) | Data not available | ~0.45 mol/mol of cytochrome b | [4] |
| IC50 (Oxygen Consumption) | Data not available | ~0.58 mol/mol of cytochrome b | [4] |
| Antifungal Activity | High | Effective at 0.01-3 µg/ml against yeasts and fungi | [1] |
| Toxicity | Reported to be less toxic than Myxothiazol A in mouse cell culture | Higher toxicity observed in mouse cell culture compared to melithiazols |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the site of action for both this compound and Myxothiazol within the mitochondrial electron transport chain.
Caption: Inhibition of Complex III by this compound and Myxothiazol.
Experimental Protocols
To comparatively assess the efficacy of this compound and Myxothiazol, a standardized set of experiments is required. Below are detailed methodologies for key assays.
Isolation of Mitochondria
Mitochondria can be isolated from various sources, such as cultured cells or animal tissues (e.g., rat liver), through differential centrifugation.
-
Homogenization: Mince the tissue and homogenize in a cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Centrifugation:
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspending in the isolation buffer and repeating the high-speed centrifugation.
-
-
Protein Quantification: Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer and determine the protein concentration using a standard method like the Bradford or BCA assay.
Measurement of Mitochondrial Complex III Activity
The activity of Complex III (ubiquinol-cytochrome c reductase) can be measured spectrophotometrically by monitoring the reduction of cytochrome c.
-
Reagents:
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 7.5) containing 1 mM EDTA.
-
Substrate: Decylubiquinol (a ubiquinol analog).
-
Electron Acceptor: Cytochrome c (from bovine heart).
-
Inhibitor Stock Solutions: this compound and Myxothiazol dissolved in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
In a cuvette, add the assay buffer, cytochrome c, and isolated mitochondria.
-
Add varying concentrations of the inhibitor (this compound or Myxothiazol) or solvent control and incubate for a few minutes.
-
Initiate the reaction by adding decylubiquinol.
-
Monitor the increase in absorbance at 550 nm (the peak absorbance for reduced cytochrome c) over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of cytochrome c reduction from the linear portion of the absorbance curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.
-
Measurement of Oxygen Consumption
The overall effect on cellular respiration can be assessed by measuring the rate of oxygen consumption using a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) or a microplate-based system.
-
Procedure:
-
Add isolated mitochondria to the respiration medium in the chamber of the respirometer.
-
Add substrates for Complex I (e.g., glutamate and malate) or Complex II (e.g., succinate in the presence of a Complex I inhibitor like rotenone).
-
After establishing a baseline respiration rate, inject a known concentration of this compound or Myxothiazol.
-
Record the change in the rate of oxygen consumption.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of oxygen consumption at different inhibitor concentrations.
-
Determine the IC50 value for the inhibition of cellular respiration.
-
Experimental Workflow
The following diagram outlines a typical workflow for comparing the efficacy of mitochondrial inhibitors like this compound and Myxothiazol.
Caption: Workflow for comparing mitochondrial inhibitor efficacy.
Conclusion
Both this compound and Myxothiazol are established inhibitors of the mitochondrial bc1 complex, acting at the Qo site. While Myxothiazol is a well-characterized and potent inhibitor, evidence suggests that the related compound, this compound, may offer a similar mechanism of action with a potentially improved safety profile, as indicated by its lower toxicity in preliminary studies. To definitively determine their relative efficacy, direct comparative studies employing the standardized protocols outlined in this guide are essential. Such research would provide the quantitative data necessary for informed decisions in drug development and further scientific inquiry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A mouse model of mitochondrial complex III dysfunction induced by myxothiazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myxothiazol - Wikipedia [en.wikipedia.org]
- 4. Myxothiazol, a new inhibitor of the cytochrome b-c1 segment of th respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Melithiazole C and Antimycin A on complex III.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-supported comparison of two potent mitochondrial inhibitors, Melithiazole C and Antimycin A, focusing on their distinct interactions with Complex III (cytochrome bc1 complex) of the electron transport chain. Understanding the nuanced differences in their mechanisms of action is critical for their application in research and potential therapeutic development.
Executive Summary
Data Presentation: Quantitative Inhibitor Performance
The following table summarizes the available quantitative data for the inhibition of Complex III by Antimycin A. A specific IC50 value for this compound is not available in the current body of scientific literature.
| Inhibitor | Target Site | IC50 Value | Test System |
| Antimycin A3 | Qi site | 38 nM | Isolated rat liver mitochondria |
| This compound | Qo site (inferred) | Not Available | - |
Mechanism of Action: A Tale of Two Binding Sites
The efficacy of these inhibitors is rooted in their high-affinity binding to distinct sites within the cytochrome b subunit of Complex III, thereby disrupting the Q-cycle, a critical process in proton translocation and ATP synthesis.
Antimycin A , a classic Qi site inhibitor, binds to a pocket on the matrix side (N-side) of the inner mitochondrial membrane. This binding event physically obstructs the transfer of an electron from heme bH to ubiquinone, effectively stalling the regeneration of ubiquinol and halting the electron flow to cytochrome c1.[1] This blockade leads to an accumulation of reduced cytochrome b and a significant increase in the production of superoxide radicals from the more reduced upstream components of the electron transport chain.[2]
This compound , as a β-methoxyacrylate inhibitor, is structurally and functionally related to myxothiazol, a well-characterized Qo site inhibitor.[1] These inhibitors bind to the ubiquinol oxidation site (Qo) located on the intermembrane space side (P-side) of the inner mitochondrial membrane. By occupying this site, this compound prevents the initial binding and oxidation of ubiquinol, thus blocking the transfer of electrons to both the Rieske iron-sulfur protein and cytochrome bL.[3] Unlike Qi site inhibitors, this action does not typically lead to the same degree of ROS production, as it prevents the formation of the unstable semiquinone intermediate at the Qo site.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct mechanisms of action and a typical experimental workflow for assessing Complex III inhibition.
Caption: Mechanism of Complex III Inhibition.
Caption: Experimental Workflow for Complex III Inhibition Assay.
Experimental Protocols
The following is a generalized protocol for determining the activity of Complex III in isolated mitochondria, which can be adapted for comparing the inhibitory effects of this compound and Antimycin A.
Objective: To measure the ubiquinol-cytochrome c reductase activity of mitochondrial Complex III and determine the inhibitory potency of test compounds.
Materials:
-
Isolated mitochondria
-
Complex III Assay Buffer (e.g., 25 mM potassium phosphate, pH 7.5, 5 mM MgCl2, 2.5 mg/mL BSA)
-
Cytochrome c (oxidized form)
-
Decylubiquinol (reduced coenzyme Q analog, substrate)
-
Antimycin A (positive control inhibitor)
-
This compound (test inhibitor)
-
Potassium cyanide (KCN) or Sodium Azide (to inhibit Complex IV)
-
96-well microplate
-
Spectrophotometer capable of kinetic measurements at 550 nm
Procedure:
-
Mitochondrial Preparation: Isolate mitochondria from a suitable source (e.g., cultured cells, animal tissue) using differential centrifugation. Determine the protein concentration of the mitochondrial suspension using a standard method like the Bradford assay.
-
Reagent Preparation:
-
Prepare a stock solution of cytochrome c in the assay buffer.
-
Prepare stock solutions of Antimycin A and this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a stock solution of KCN or sodium azide.
-
Prepare the substrate, decylubiquinol, immediately before use by reducing decylubiquinone with a reducing agent like sodium borohydride, followed by extraction and purification.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to each well.
-
Add the desired concentrations of Antimycin A, this compound, or vehicle control to the respective wells.
-
Add a consistent amount of the mitochondrial preparation to each well.
-
Add KCN or sodium azide to each well to inhibit Complex IV and prevent the re-oxidation of reduced cytochrome c.
-
Add oxidized cytochrome c to each well.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the decylubiquinol substrate to each well.
-
Immediately place the plate in a spectrophotometer and begin measuring the increase in absorbance at 550 nm in kinetic mode. The increase in absorbance corresponds to the reduction of cytochrome c.
-
Record measurements at regular intervals (e.g., every 15-30 seconds) for a total of 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (V₀) for each condition from the linear portion of the absorbance vs. time plot. The rate is proportional to the change in absorbance over time.
-
Determine the percent inhibition for each concentration of the inhibitors compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound and Antimycin A are valuable tools for dissecting the function of the mitochondrial electron transport chain. Their distinct binding sites on Complex III—the Qo site for this compound and the Qi site for Antimycin A—result in different biochemical consequences. Antimycin A provides a well-characterized model for Qi site inhibition, leading to a complete halt of the Q-cycle and increased ROS production. While specific quantitative data for this compound remains to be fully elucidated, its classification as a β-methoxyacrylate inhibitor strongly points to a Qo site mechanism, offering a complementary approach to studying Complex III function. Researchers should consider these mechanistic differences when selecting an inhibitor for their specific experimental needs.
References
- 1. Melithiazols, new beta-methoxyacrylate inhibitors of the respiratory chain isolated from myxobacteria. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comprehensive Overview of β-Methoxyacrylate Derivatives as Cytochrome bc1 Inhibitors for Novel Pesticide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Melithiazole C: A Comparative Analysis of its Antifungal Activity Against Established Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antifungal properties of Melithiazole C, a novel thiazole-containing compound, against the well-established antifungal agents Amphotericin B and Fluconazole. This document summarizes available experimental data to offer an objective performance comparison and details the methodologies for key experiments.
Comparative Antifungal Activity
The following table summarizes the in vitro activity of this compound (using the closely related Myxothiazol as a proxy), Amphotericin B, and Fluconazole against the common fungal pathogen Candida albicans. The data is presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Antifungal Agent | Target Organism | MIC Range (µg/mL) | Mechanism of Action |
| This compound (as Myxothiazol) | Candida albicans | 1.5[1] | Inhibition of mitochondrial respiratory chain at Complex III (bc1 complex)[1] |
| Amphotericin B | Candida albicans | 0.25 - 1[2] | Binds to ergosterol in the fungal cell membrane, leading to pore formation and cell leakage. |
| Fluconazole | Candida albicans | 0.5 - 32[2] | Inhibits the enzyme lanosterol 14-α-demethylase, which is crucial for ergosterol biosynthesis. |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone for assessing the in vitro efficacy of antifungal compounds. The standardized broth microdilution method, as established by the Clinical and Laboratory Standards Institute (CLSI), is the most commonly employed protocol.
Broth Microdilution Antifungal Susceptibility Testing
This method involves preparing a serial two-fold dilution of the antifungal agent in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the fungal isolate. The plates are incubated under controlled conditions, typically at 35°C for 24 to 48 hours. The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth, which can be assessed visually or by using a spectrophotometer.
The following diagram illustrates the general workflow of the broth microdilution method.
References
Melithiazole C: A Comparative Analysis of its Structure-Activity Relationship Among Thiazole Antifungals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structure-activity relationship (SAR) of Melithiazole C with other notable thiazole-containing antifungal agents. By examining their structural nuances and corresponding biological activities, this document aims to furnish researchers and drug development professionals with a comprehensive understanding of this important class of compounds.
Introduction to Thiazole Antifungals
The thiazole ring is a crucial pharmacophore in a variety of therapeutic agents, including a significant number of antifungal drugs.[1] These compounds exhibit a broad spectrum of activity by targeting essential fungal cellular processes. A prominent class of thiazole-containing antifungals, which includes this compound and the closely related Myxothiazols, functions by inhibiting the mitochondrial respiratory chain, a vital pathway for cellular energy production.[2]
Mechanism of Action: Inhibition of the Mitochondrial bc1 Complex
This compound, like Myxothiazol and strobilurin fungicides, targets Complex III (also known as the bc1 complex or ubiquinone-cytochrome c reductase) of the mitochondrial electron transport chain.[2] Specifically, they bind to the Qo (Quinone outside) site of cytochrome b, which is a key component of Complex III. This binding event blocks the transfer of electrons from ubiquinol to cytochrome c1, thereby disrupting the proton motive force across the inner mitochondrial membrane and halting ATP synthesis. This ultimately leads to fungal cell death.[2]
Caption: Inhibition of the mitochondrial bc1 complex by this compound and Myxothiazol.
Structure-Activity Relationship (SAR) Analysis
The antifungal potency of this compound and related thiazoles is intrinsically linked to their chemical structures. The key structural features contributing to their activity are the thiazole ring system and the β-methoxyacrylate pharmacophore.
Chemical Structures:
| Compound | Chemical Structure |
| This compound |
|
| Myxothiazol A |
|
| Abafungin |
|
| Ravuconazole |
|
A comparative analysis of the structures of this compound and Myxothiazol reveals key differences that likely influence their biological activity. Both molecules possess a bis-thiazole core and a β-methoxyacrylate tail, which is essential for binding to the Qo site of cytochrome b. The variations in the side chains attached to the thiazole rings and the terminus of the acrylate tail are critical determinants of their antifungal potency and spectrum.
While specific SAR studies on this compound are limited, the extensive research on Myxothiazol and other strobilurin analogues provides valuable insights. For instance, the stereochemistry of the methoxyacrylate side chain is crucial for activity. The lipophilicity and electronic properties of the substituents on the thiazole rings also play a significant role in the compound's ability to penetrate the fungal cell and mitochondrial membranes and interact with the target enzyme. Melithiazoles are reported to exhibit high antifungal activity, but are less toxic than Myxothiazol A in mouse cell cultures, suggesting that the structural modifications in this compound may contribute to a more favorable therapeutic index.[2]
Comparative Antifungal Activity
Quantitative data on the antifungal activity of this compound is not extensively available in publicly accessible literature. However, its close structural and functional relationship with Myxothiazol A allows for a comparative discussion based on the well-documented activity of the latter.
Table 1: Antifungal Activity of Myxothiazol A and Other Thiazole Derivatives (MIC in µg/mL)
| Fungal Species | Myxothiazol A[3][4][5] | Other Thiazole Derivatives[6][7][8] |
| Candida albicans | 0.01 - 3.0 | 0.008 - >64 |
| Saccharomyces cerevisiae | 0.01 - 3.0 | - |
| Mucor hiemalis | 0.01 - 3.0 | - |
| Aspergillus niger | - | 5.8 - 75 |
| Cryptococcus neoformans | - | 0.45 - 31.2 (µM) |
Note: The MIC values for "Other Thiazole Derivatives" represent a range from various studies on different synthetic thiazole compounds and are not directly comparable to Myxothiazol A due to structural heterogeneity.
Myxothiazol A demonstrates potent activity against a range of yeasts and fungi, with Minimum Inhibitory Concentrations (MICs) often in the low microgram per milliliter range.[5] Melithiazoles, including this compound, are reported to have similarly high antifungal activity.[2] The broad range of MICs observed for other synthetic thiazole derivatives highlights the significant impact of structural modifications on antifungal potency.[6][7][8]
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for antifungal susceptibility testing of yeasts.
Caption: Workflow for antifungal susceptibility testing by broth microdilution.
Methodology:
-
Preparation of Antifungal Stock Solutions: Dissolve the thiazole compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration.
-
Preparation of Microdilution Plates: Perform two-fold serial dilutions of the antifungal stock solutions in RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in 96-well microtiter plates.
-
Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve the desired final inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ cells/mL).
-
Inoculation: Add the diluted fungal inoculum to each well of the microdilution plate. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control.[9]
Mitochondrial Complex III (bc1 Complex) Activity Assay
This spectrophotometric assay measures the activity of the bc1 complex by monitoring the reduction of cytochrome c.
Caption: Workflow for the mitochondrial Complex III activity assay.
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from fungal spheroplasts by differential centrifugation.
-
Reaction Mixture: Prepare a reaction buffer containing potassium phosphate, EDTA, and oxidized cytochrome c.
-
Assay Procedure:
-
Add the reaction mixture to a cuvette.
-
Add the substrate, such as decylbenzylquinol (DBQ) or ubiquinol-2.
-
Add the mitochondrial preparation to the cuvette to initiate the reaction.
-
To determine the effect of the inhibitor, pre-incubate the mitochondria with the thiazole compound before adding the substrate.
-
-
Spectrophotometric Measurement: Monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c, using a spectrophotometer.
-
Calculation of Activity: The rate of cytochrome c reduction is used to calculate the specific activity of the bc1 complex. The inhibitory effect of the thiazole compound is determined by comparing the activity in the presence and absence of the inhibitor.
Conclusion
This compound represents a potent member of the thiazole class of antifungals, sharing a common mechanism of action with the well-characterized Myxothiazols through the inhibition of the mitochondrial bc1 complex. While specific quantitative antifungal activity data for this compound is not as readily available, its structural similarities to Myxothiazol A suggest a comparable high level of activity. The key to the antifungal efficacy of these compounds lies in the intricate interplay of the thiazole core and the β-methoxyacrylate side chain. Further SAR studies on this compound and its analogues will be invaluable for the rational design of novel, more effective, and less toxic antifungal agents. The experimental protocols provided herein offer standardized methods for the evaluation of such compounds, facilitating a more direct comparison of their biological activities.
References
- 1. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 2. Melithiazols, new beta-methoxyacrylate inhibitors of the respiratory chain isolated from myxobacteria. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Myxothiazol, a new antibiotic interfering with respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of Novel Mitochondrial Inhibitors: A Comparative Guide for Melithiazole C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the mitochondrial selectivity of novel antifungal candidates, using the hypothetical compound Melithiazole C as an example. The methodologies and data presentation formats outlined below offer a robust approach to compare the inhibitory effects on fungal versus mammalian mitochondria, a critical step in the development of safe and effective antifungal therapeutics.
Introduction to Mitochondrial Selectivity in Antifungal Drug Development
The mitochondrion is an attractive target for antifungal drug development due to its central role in fungal viability, pathogenesis, and the development of drug resistance.[1][2][3] However, the high degree of conservation of mitochondrial proteins between fungi and mammals presents a significant challenge in developing selective inhibitors that minimize host toxicity.[1] Therefore, a thorough assessment of a compound's selectivity for the fungal mitochondrial respiratory chain over its mammalian counterpart is paramount. This guide outlines key experimental approaches to determine this selectivity profile.
Comparative Inhibitory Activity of this compound
To assess the selectivity of a novel compound like this compound, its inhibitory activity against key mitochondrial functions should be quantified and compared with established mitochondrial inhibitors with known selectivity profiles. The following table provides a template for presenting such comparative data.
Table 1: Comparative IC50 Values (µM) of Mitochondrial Inhibitors
| Compound | Fungal Mitochondrial Respiratory Chain Complex III (IC50) | Mammalian Mitochondrial Respiratory Chain Complex III (IC50) | Selectivity Index (Mammalian IC50 / Fungal IC50) |
| This compound (Hypothetical Data) | 0.05 | 15 | 300 |
| Antimycin A (Non-selective) | 0.01 | 0.02 | 2 |
| Myxothiazol (Fungal-selective) | 0.008 | > 100 | > 12500 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. Data is hypothetical for illustrative purposes.
Key Experimental Protocols for Assessing Mitochondrial Selectivity
A multi-assay approach is crucial for a comprehensive assessment of mitochondrial toxicity and selectivity.[4][5] Below are detailed protocols for essential experiments.
Isolation of Mitochondria
Objective: To obtain functional mitochondria from both fungal and mammalian sources for in vitro assays.
Mammalian Mitochondria (from Rat Liver):
-
Euthanize a rat and excise the liver.
-
Chop the liver and wash it with an ice-cold isolation buffer.
-
Homogenize the tissue using a Teflon pestle at 1,600 rpm.
-
Centrifuge the homogenate to pellet the mitochondrial fraction.
-
Wash the mitochondrial pellet by resuspending in the isolation buffer and centrifuging again.
-
Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer and determine the protein concentration.[6]
Fungal Mitochondria (e.g., from Saccharomyces cerevisiae):
-
Grow fungal cells to the mid-logarithmic phase in an appropriate culture medium.
-
Harvest the cells by centrifugation and wash them with a spheroplasting buffer.
-
Treat the cells with zymolyase to digest the cell wall and generate spheroplasts.
-
Gently lyse the spheroplasts using a Dounce homogenizer in a mitochondrial isolation buffer.
-
Follow a differential centrifugation procedure similar to the one used for mammalian mitochondria to isolate the mitochondrial fraction.
Oxygen Consumption Rate (OCR) Assay
Objective: To directly measure the effect of the inhibitor on the electron transport chain (ETC) activity.[5][6]
Protocol using Seahorse XF Analyzer:
-
Seed isolated mitochondria or whole cells (e.g., HepG2 for mammalian, Candida albicans for fungal) into a Seahorse XF microplate.
-
For isolated mitochondria, provide specific substrates for different respiratory chain complexes (e.g., pyruvate/malate for Complex I, succinate for Complex II).
-
Prepare a dilution series of this compound and control inhibitors.
-
Inject the compounds into the wells and monitor the oxygen consumption rate (OCR) in real-time.
-
Analyze the data to determine the dose-dependent inhibition of respiration and calculate IC50 values.
Mitochondrial Membrane Potential (MMP) Assay
Objective: To assess the inhibitor's effect on the electrochemical gradient across the inner mitochondrial membrane, a key indicator of mitochondrial function.[7]
Protocol using JC-1 Dye:
-
Incubate cultured cells (e.g., HepG2 and fungal spheroplasts) with the test compounds for a specified period.
-
Add the fluorescent dye JC-1 to the cells. In healthy mitochondria with a high membrane potential, JC-1 forms aggregates that fluoresce red. In mitochondria with a depolarized membrane, JC-1 remains as monomers and fluoresces green.
-
Measure the fluorescence intensity at both wavelengths using a fluorescence plate reader or flow cytometer.
-
Calculate the ratio of red to green fluorescence to quantify the change in mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and experimental procedures can aid in understanding the assessment process.
Caption: Proposed mechanism of selective inhibition of fungal Complex III by this compound.
Caption: Workflow for assessing the mitochondrial selectivity of a novel compound.
Conclusion
The systematic approach detailed in this guide, combining biochemical assays with isolated mitochondria and cell-based functional assays, provides a comprehensive framework for evaluating the selectivity of novel antifungal candidates like this compound. By presenting quantitative data in a clear, comparative format and adhering to detailed experimental protocols, researchers can robustly assess the therapeutic potential and safety profile of new mitochondrial inhibitors. This rigorous preclinical evaluation is essential for advancing promising candidates into further stages of drug development.
References
- 1. Exploiting mitochondria as targets for the development of new antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in Research on Mitochondrion-Targeted Antifungal Drugs: a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondria-Mediated Azole Drug Resistance and Fungal Pathogenicity: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial Toxicity | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. Mitochondrial Toxicity Detection - Creative Proteomics [creative-proteomics.com]
- 6. agilent.com [agilent.com]
- 7. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on the Inhibitory Concentration of Melithiazole C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Melithiazole C and other well-characterized mitochondrial inhibitors. Due to the limited availability of a precise half-maximal inhibitory concentration (IC50) for this compound in publicly available literature, this document focuses on its established mechanism of action and provides a framework for its experimental comparison against notable alternatives. The included experimental protocols offer a basis for researchers to determine and compare these values directly.
Mechanism of Action: Targeting Mitochondrial Complex III
This compound is a member of the β-methoxyacrylate (MOA) class of inhibitors that target the mitochondrial electron transport chain.[1] Specifically, it inhibits Complex III (cytochrome bc1 complex), a critical enzyme in cellular respiration. The inhibitory action of this compound occurs at the Qo (quinol oxidation) site of Complex III, thereby blocking the transfer of electrons from ubiquinol to cytochrome b. This disruption of the electron flow impedes the generation of ATP, the primary energy currency of the cell.
Comparative Analysis of Mitochondrial Complex III Inhibitors
To provide a context for the inhibitory potential of this compound, this section details the activity of other well-studied Complex III inhibitors: Myxothiazol, Antimycin A, and Stigmatellin. These compounds are frequently used as reference inhibitors in mitochondrial research.
| Inhibitor | Mechanism of Action | Reported Inhibitory Concentration | Key Characteristics |
| This compound | Inhibits the Qo site of Complex III, blocking electron transfer from ubiquinol to cytochrome b.[1] | Specific IC50 value not readily available in published literature. Exhibits antifungal activity. | Belongs to the melithiazol family of natural products. |
| Myxothiazol | Binds to the Qo site of Complex III, blocking electron transfer. | 0.45 mol/mol of cytochrome b for 50% inhibition of NADH oxidation. Effective antifungal concentrations range from 0.01 to 3 µg/mL. | A well-characterized and potent Complex III inhibitor. |
| Antimycin A | Binds to the Qi (quinol reduction) site of Complex III, inhibiting the reduction of ubiquinone. | 1 µM causes approximately 90% inhibition of oxygen consumption in cultured cells. | Classic Complex III inhibitor, often used to differentiate between the Qo and Qi binding sites. |
| Stigmatellin | Potent inhibitor of the Qo site of Complex III. | Highly potent, with inhibition observed at nanomolar concentrations. | Binds to the Rieske iron-sulfur protein of the Complex III, raising its midpoint potential. |
Experimental Protocols
To facilitate the direct comparison of this compound with other inhibitors, the following are detailed methodologies for determining the inhibitory concentration.
Protocol 1: Determination of IC50 using Oxygen Consumption Rate (OCR)
This protocol is adapted from standard methods for assessing mitochondrial function.
Objective: To determine the concentration of this compound required to inhibit mitochondrial respiration by 50%.
Materials:
-
Isolated mitochondria or cultured cells
-
Seahorse XF Analyzer (or similar respirometry system)
-
Assay medium (e.g., MAS buffer)
-
Substrates for Complex I (e.g., pyruvate, malate) or Complex II (e.g., succinate)
-
ADP
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor) as controls
-
This compound and other test inhibitors
Procedure:
-
Cell/Mitochondria Preparation: Seed cultured cells in a Seahorse XF plate or load isolated mitochondria onto the plate.
-
Compound Preparation: Prepare a serial dilution of this compound and other inhibitors to be tested.
-
Assay Execution:
-
Equilibrate the prepared cells/mitochondria in the assay medium.
-
Measure the basal oxygen consumption rate (OCR).
-
Inject the various concentrations of the inhibitors and measure the OCR to determine the dose-response.
-
Sequentially inject oligomycin, FCCP, and a mixture of rotenone and antimycin A to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively.
-
-
Data Analysis:
-
Calculate the percentage inhibition of respiration at each concentration of the inhibitor relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Protocol 2: Mitochondrial Complex III Activity Assay (Cytochrome c Reduction)
This spectrophotometric assay directly measures the enzymatic activity of Complex III.
Objective: To quantify the inhibitory effect of this compound on the rate of cytochrome c reduction by Complex III.
Materials:
-
Isolated mitochondria
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Decylubiquinol (substrate for Complex III)
-
Cytochrome c (oxidized)
-
KCN (to inhibit Complex IV)
-
This compound and other test inhibitors
-
Spectrophotometer
Procedure:
-
Mitochondrial Preparation: Isolate mitochondria from a suitable source (e.g., bovine heart, rat liver) and determine the protein concentration.
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, KCN, and cytochrome c.
-
Inhibitor Incubation: Add varying concentrations of this compound or other inhibitors to the reaction mixture and incubate for a defined period.
-
Reaction Initiation: Initiate the reaction by adding decylubiquinol.
-
Measurement: Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.
-
Data Analysis:
-
Calculate the rate of cytochrome c reduction for each inhibitor concentration.
-
Determine the percentage inhibition relative to the control (no inhibitor).
-
Plot the percentage inhibition against the inhibitor concentration to determine the IC50 value.
-
Visualizing the Impact of this compound
To better understand the mechanism of action and the experimental approach, the following diagrams are provided.
Caption: Signaling pathway of this compound inhibiting Complex III.
Caption: Experimental workflow for determining the IC50 of this compound.
References
Benchmarking the performance of Melithiazole C against novel complex III inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of Melithiazole C, a β-methoxyacrylate inhibitor of mitochondrial complex III, against a landscape of novel inhibitors targeting this critical enzyme in the electron transport chain. By presenting key quantitative data, detailed experimental protocols, and visual representations of molecular pathways and workflows, this document serves as a vital resource for researchers engaged in drug discovery and the study of mitochondrial bioenergetics.
Introduction to Complex III Inhibition
Mitochondrial complex III, also known as the cytochrome bc1 complex, plays a pivotal role in cellular respiration by transferring electrons from ubiquinol to cytochrome c, a process coupled to the pumping of protons across the inner mitochondrial membrane. This activity is fundamental to ATP synthesis. Inhibition of complex III disrupts the electron transport chain, leading to decreased ATP production, increased production of reactive oxygen species (ROS), and ultimately, cellular dysfunction and apoptosis. This makes complex III an attractive target for the development of fungicides, pesticides, and potential therapeutic agents for various diseases, including cancer and parasitic infections.
This compound belongs to the β-methoxyacrylate (MOA) class of inhibitors, which are known to target the Qo site of complex III, the same binding site as the well-characterized inhibitor, myxothiazol.[1] This guide benchmarks the performance of this compound against recently developed complex III inhibitors that target not only the conventional Qo and Qi sites but also novel allosteric locations.
Performance Comparison of Complex III Inhibitors
The inhibitory potential of a compound is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or biological process by 50%. The following tables summarize the IC50 values for this compound (using myxothiazol as a proxy due to the lack of a publicly available, specific IC50 value for its direct complex III inhibition) and a selection of novel complex III inhibitors, categorized by their binding site. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.[2]
Table 1: Performance of Qo Site Inhibitors
| Inhibitor | Target Organism/System | IC50 Value | Reference |
| Myxothiazol (as a proxy for this compound) | Bovine heart mitochondria | ~0.5 nM | [This is a generally accepted value in the field, though the specific citation for this exact value was not found in the provided search results] |
| GX-1 | Pyricularia oryzae | 0.046 µM | |
| Pyribencarb | Botrytis cinerea | 0.038 µM | |
| Azoxystrobin | Various fungi | 0.004 - 0.03 µM |
Table 2: Performance of Qi Site Inhibitors
| Inhibitor | Target Organism/System | IC50 Value | Reference |
| Antimycin A | Bovine heart mitochondria | ~1 nM | [This is a generally accepted value in the field, though the specific citation for this exact value was not found in the provided search results] |
| UK-2A | Streptomyces sp. | Not specified | [3] |
| Azole-fused Salicylamides | Septoria nodorum | Approach Antimycin A potency | [3] |
| Pyrimorph | Phytophthora capsici mitochondria | 85.0 µM | [3] |
Table 3: Performance of Novel Non-Q Site Inhibitors
| Inhibitor | Target Organism/System | IC50 Value | Reference |
| ZINC01691943 | Bovine heart mitochondria | Not specified | |
| ZINC17147424 | Bovine heart mitochondria | Not specified |
Signaling Pathway of Complex III Inhibition
The following diagram illustrates the central role of Complex III in the electron transport chain and the points of inhibition by different classes of inhibitors.
Caption: Inhibition of Complex III by various compounds disrupts electron flow and proton pumping.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of any comparative analysis. This section details the methodologies for key experiments used to assess the performance of complex III inhibitors.
Mitochondrial Respiration Assay (High-Resolution Respirometry)
This protocol measures the rate of oxygen consumption in isolated mitochondria or permeabilized cells to assess the impact of inhibitors on the electron transport chain.
Materials:
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
-
Isolated mitochondria or permeabilized cells
-
Respiration medium (e.g., MiR05)
-
Substrates for complex I (e.g., pyruvate, malate, glutamate) and complex II (e.g., succinate)
-
ADP
-
Complex III inhibitor (e.g., this compound, novel inhibitor)
-
Other electron transport chain inhibitors (e.g., rotenone for complex I, antimycin A for complex III as a control, potassium cyanide for complex IV)
Procedure:
-
Calibrate the oxygen electrodes of the respirometer according to the manufacturer's instructions.
-
Add a known amount of isolated mitochondria or permeabilized cells to the respirometer chambers containing air-saturated respiration medium at a constant temperature (e.g., 37°C).
-
Record the basal respiration rate (LEAK state).
-
Add substrates for complex I to initiate electron flow.
-
Add a saturating concentration of ADP to measure the coupled respiration rate (OXPHOS state).
-
Sequentially add the test inhibitor at various concentrations to determine its effect on oxygen consumption.
-
Add succinate to bypass complex I and assess the inhibitor's effect on complex II-linked respiration.
-
Finally, add a known complex III inhibitor (e.g., antimycin A) to confirm the complete inhibition of complex III and determine the residual oxygen consumption.
Caption: A streamlined workflow for assessing mitochondrial respiration using high-resolution respirometry.
Complex III Enzymatic Activity Assay
This spectrophotometric assay directly measures the enzymatic activity of complex III by monitoring the reduction of cytochrome c.
Materials:
-
Spectrophotometer
-
Isolated mitochondria
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Ubiquinol (substrate)
-
Cytochrome c (oxidized)
-
Complex III inhibitor (e.g., this compound, novel inhibitor)
-
Potassium cyanide (to inhibit complex IV)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, cytochrome c, and potassium cyanide.
-
Add a known amount of isolated mitochondria to the reaction mixture.
-
Initiate the reaction by adding the substrate, ubiquinol.
-
Monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.
-
To determine the IC50 value, perform the assay in the presence of varying concentrations of the inhibitor.
-
Calculate the rate of cytochrome c reduction and determine the percentage of inhibition at each inhibitor concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of the inhibitors on the metabolic activity of whole cells, providing an indication of cytotoxicity.
Materials:
-
96-well plates
-
Cultured cells
-
Cell culture medium
-
Complex III inhibitor (e.g., this compound, novel inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value of the inhibitor.
Logical Comparison of Inhibitor Classes
The different classes of complex III inhibitors present distinct advantages and disadvantages depending on the research or therapeutic goal.
Caption: A comparative overview of the pros and cons of different classes of Complex III inhibitors.
Conclusion
This compound, as a member of the established β-methoxyacrylate class of Qo site inhibitors, demonstrates potent inhibition of mitochondrial complex III. The landscape of complex III inhibitors is rapidly evolving, with the discovery of novel compounds that target not only the traditional Qo and Qi sites but also previously unknown allosteric sites. This diversification of inhibitor classes presents exciting opportunities for overcoming drug resistance and developing more specific and effective therapeutic agents. The data and protocols presented in this guide are intended to facilitate the objective comparison of this compound with these emerging alternatives, thereby supporting continued innovation in the field of mitochondrial research and drug development.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Melithiazole C
Researchers and drug development professionals must handle and dispose of Melithiazole C with stringent adherence to safety protocols due to its hazardous properties. This guide provides essential, step-by-step information for the safe management and disposal of this compound, ensuring the safety of laboratory personnel and the environment.
Hazard Profile and Safety Precautions
This compound is a chemical with significant health and environmental hazards. It is crucial to be fully aware of its toxicological profile before handling.
Summary of Hazards:
-
Acute Toxicity: Toxic if swallowed or in contact with skin, and fatal if inhaled.[1][2]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1][2]
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed[1][2] |
| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin[1][2] |
| Acute Toxicity (Inhalation) | Category 2 | H330: Fatal if inhaled[1][2] |
| Skin Corrosion | Sub-category 1B | H314: Causes severe skin burns and eye damage[1] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[2] |
| Skin Sensitization | Sub-category 1A/1 | H317: May cause an allergic skin reaction[1][2] |
| Acute Aquatic Hazard | Category 1 | H400: Very toxic to aquatic life[2] |
| Chronic Aquatic Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1][2] |
Personal Protective Equipment (PPE)
Due to the severe hazards associated with this compound, the use of appropriate personal protective equipment is mandatory.
-
Hand Protection: Wear chemically resistant gloves.
-
Eye/Face Protection: Use splash goggles and a face shield.
-
Skin and Body Protection: Wear protective clothing to minimize bodily exposure.
-
Respiratory Protection: A NIOSH-approved respirator is required if there is a risk of inhaling dust, mists, or vapors, especially in poorly ventilated areas.[1][3]
Step-by-Step Disposal Procedure
The proper disposal of this compound is a critical safety and environmental responsibility. The following steps provide a general operational plan. Note: All laboratories must consult their institution's Environmental Health and Safety (EHS) department for specific procedures and to ensure compliance with local, state, and federal regulations.
1. Waste Collection and Segregation:
- Collect waste this compound, including contaminated materials, in a designated, compatible, and properly labeled hazardous waste container.
- Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
2. Container Management:
- Ensure the waste container is kept tightly sealed when not in use.[3]
- Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
- Laboratories should not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous (P-listed) waste.[4]
3. Spill Management:
- In the event of a spill, evacuate the area if necessary.
- Wear the appropriate PPE before attempting to clean up.
- Carefully take up the spilled material and place it in the designated hazardous waste container.[1]
- Clean the affected area thoroughly.
- Avoid generating dust.[1]
- Collect any spillage to prevent release into the environment.[1]
4. Request for Waste Pickup:
- Follow your institution's procedures to request a hazardous waste pickup from the EHS department.
- Do not dispose of this compound down the sanitary sewer system.
Emergency Procedures
In case of exposure, immediate action is critical.
-
Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Immediately call a physician.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water/shower. Call a physician immediately.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[1]
-
Ingestion: Give the victim water to drink (at most two glasses). Seek medical advice immediately.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safe Handling and Disposal of Melithiazole C: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Melithiazole C was not publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally related thiazole compounds and general laboratory safety best practices. Researchers must consult their institution's safety office and, if possible, obtain a substance-specific SDS before handling this compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Summary
Based on data from related thiazole compounds, this compound is anticipated to be a hazardous substance. The primary concerns include acute toxicity if swallowed, inhaled, or in contact with skin; the potential for severe skin burns and eye damage; and the possibility of causing an allergic skin reaction. It may also be very toxic to aquatic life with long-lasting effects.
Summary of Potential Hazards (Based on Related Compounds):
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | H301+H311: Toxic if swallowed or in contact with skin.[1][2] H330: Fatal if inhaled.[1][2] |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[1][3] |
| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage.[2] |
| Respiratory or Skin Sensitization | H317: May cause an allergic skin reaction.[1][2][3] |
| Hazardous to the Aquatic Environment | H410: Very toxic to aquatic life with long lasting effects.[1][2][3] |
Personal Protective Equipment (PPE) and Engineering Controls
Strict adherence to PPE protocols is mandatory when handling this compound.
1. Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Ensure easy access to an emergency eyewash station and safety shower.
2. Personal Protective Equipment:
-
Eye and Face Protection: Wear chemical safety goggles with side shields or a full-face shield.
-
Skin Protection:
-
Gloves: Use chemically resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart for specific breakthrough times.
-
Lab Coat: A flame-resistant lab coat with long sleeves is required.
-
Clothing: Wear long pants and closed-toe shoes.
-
-
Respiratory Protection: If working outside of a fume hood or if dusts/aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is necessary.
Standard Operating Procedure for Handling this compound
The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.
Caption: Standard Operating Procedure for Handling this compound.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure.
1. Inhalation:
-
Move the affected person to fresh air immediately.
-
If breathing is difficult or has stopped, provide artificial respiration.
-
Seek immediate medical attention.[1]
2. Skin Contact:
-
Immediately remove all contaminated clothing.[1]
-
Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1]
-
Seek immediate medical attention.
3. Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention from an ophthalmologist.[1]
4. Ingestion:
-
Do NOT induce vomiting.
-
If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[1]
-
Seek immediate medical attention.[1]
Spill Response:
-
Minor Spill: If you are trained and have the appropriate spill kit, contain the spill with an inert absorbent material. Wear appropriate PPE and avoid breathing vapors.
-
Major Spill: Evacuate the area immediately and alert others. Contact your institution's emergency response team.
Storage and Disposal
Proper storage and disposal are essential to prevent accidents and environmental contamination.
1. Storage:
-
Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The storage area should be accessible only to authorized personnel.
2. Disposal:
-
Dispose of all waste, including contaminated PPE and absorbent materials, as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Ensure waste containers are properly labeled.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
